molecular formula C9H17NO2 B033826 Ethyl 4-methylpiperidine-4-carboxylate CAS No. 103039-88-9

Ethyl 4-methylpiperidine-4-carboxylate

货号: B033826
CAS 编号: 103039-88-9
分子量: 171.24 g/mol
InChI 键: YWXSWDQLJWHKMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-methylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 4-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXSWDQLJWHKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598365
Record name Ethyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103039-88-9
Record name Ethyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for ethyl 4-methylpiperidine-4-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The document provides a comparative analysis of two core methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a substituted piperidine derivative with significant applications in the synthesis of a wide range of biologically active molecules. Its structural motif is found in various drug candidates, making its efficient and scalable synthesis a key consideration for drug development programs. This guide outlines two principal synthetic routes: the esterification of 4-methylpiperidine-4-carboxylic acid and the direct alkylation of ethyl piperidine-4-carboxylate.

Pathway 1: Esterification of 4-Methylpiperidine-4-carboxylic Acid

This pathway involves a two-step process: the synthesis of the key intermediate, 4-methylpiperidine-4-carboxylic acid, followed by its esterification to yield the target compound.

Step 1: Synthesis of 4-Methylpiperidine-4-carboxylic Acid

The most common method for the synthesis of this intermediate is a variation of the Strecker synthesis, which involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis.

Pathway_1_Step_1 N-Benzyl-4-piperidone N-Benzyl-4-piperidone Intermediate_Nitrile N-Benzyl-4-amino-4-cyanopiperidine N-Benzyl-4-piperidone->Intermediate_Nitrile Strecker Reaction KCN_NH4Cl KCN, NH4Cl Intermediate_Amide N-Benzyl-4-amino-4-carboxamidopiperidine Intermediate_Nitrile->Intermediate_Amide Partial Hydrolysis H2O_H_plus H2O, H+ Intermediate_Acid N-Benzyl-4-amino-4-carboxylic_acid Intermediate_Amide->Intermediate_Acid Full Hydrolysis Hydrolysis Hydrolysis (H+) Final_Acid 4-Methylpiperidine-4-carboxylic_Acid Intermediate_Acid->Final_Acid Reductive Debenzylation Debenzylation H2, Pd/C

Caption: Synthesis of 4-Methylpiperidine-4-carboxylic Acid.

Step 2: Esterification

The carboxylic acid is then esterified using ethanol in the presence of an acid catalyst, typically thionyl chloride, to produce the final product.

Pathway_1_Step_2 Starting_Acid 4-Methylpiperidine-4-carboxylic_Acid Final_Product This compound Starting_Acid->Final_Product Fischer Esterification Reagents Ethanol, SOCl2

Caption: Esterification to this compound.

Pathway 2: Direct α-Alkylation of Ethyl Piperidine-4-carboxylate

This pathway offers a more direct route by introducing the methyl group at the 4-position of a commercially available starting material, ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). This reaction proceeds via the formation of an enolate intermediate.

Pathway_2 Starting_Ester Ethyl piperidine-4-carboxylate Enolate_Intermediate Lithium Enolate Intermediate Starting_Ester->Enolate_Intermediate Enolate Formation Step1_Reagents 1. LDA, THF, -78 °C Final_Product This compound Enolate_Intermediate->Final_Product SN2 Alkylation Step2_Reagents 2. Methyl Iodide

Caption: Direct Alkylation of Ethyl piperidine-4-carboxylate.

Quantitative Data Summary

The following table summarizes the typical yields and key reaction parameters for the described synthetic pathways.

PathwayStepStarting MaterialKey ReagentsSolventTemperatureTimeYield (%)
Pathway 1 1. Carboxylic Acid SynthesisN-Benzyl-4-piperidoneKCN, NH4Cl, H2, Pd/CVariousVariousVarious60-70
2. Esterification4-Methylpiperidine-4-carboxylic AcidEthanol, Thionyl ChlorideEthanolReflux4-6 h85-95
Pathway 2 Direct AlkylationEthyl piperidine-4-carboxylateLDA, Methyl IodideTHF-78 °C to RT2-4 h70-85

Note: Yields are approximate and can vary based on reaction scale and optimization.

Experimental Protocols

Pathway 1: Esterification of 4-Methylpiperidine-4-carboxylic Acid

Step 1: Synthesis of 4-Methylpiperidine-4-carboxylic Acid (via Strecker Synthesis)

  • Imine Formation and Cyanation: To a solution of N-benzyl-4-piperidone (18.9 g, 100 mmol) in methanol (200 mL) is added ammonium chloride (8.0 g, 150 mmol) and a solution of potassium cyanide (9.75 g, 150 mmol) in water (50 mL). The mixture is stirred at room temperature for 24 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove methanol. The aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude N-benzyl-4-amino-4-cyanopiperidine.

  • Hydrolysis: The crude aminonitrile is dissolved in concentrated hydrochloric acid (150 mL) and heated to reflux for 12 hours. The solution is then cooled to room temperature and concentrated under reduced pressure.

  • Debenzylation: The resulting crude N-benzyl-4-amino-4-carboxylic acid hydrochloride is dissolved in methanol (250 mL), and 10% Palladium on carbon (1.0 g) is added. The mixture is hydrogenated at 50 psi for 24 hours.

  • Isolation: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 4-methylpiperidine-4-carboxylic acid hydrochloride as a solid.

Step 2: Esterification

  • Reaction Setup: To a suspension of 4-methylpiperidine-4-carboxylic acid hydrochloride (17.9 g, 100 mmol) in absolute ethanol (200 mL) is cooled to 0 °C in an ice bath.

  • Reagent Addition: Thionyl chloride (14.3 mL, 200 mmol) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 5 hours.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and the pH is adjusted to 9-10 with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Pathway 2: Direct α-Alkylation of Ethyl Piperidine-4-carboxylate
  • Enolate Formation: A solution of diisopropylamine (2.2 mL, 15.7 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (6.3 mL of a 2.5 M solution in hexanes, 15.7 mmol) is added dropwise, and the solution is stirred for 30 minutes at -78 °C. A solution of ethyl piperidine-4-carboxylate (2.0 g, 12.7 mmol) in anhydrous THF (20 mL) is then added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C.

  • Alkylation: Methyl iodide (1.0 mL, 16.5 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. Pathway 1 is a well-established, multi-step synthesis that is often reliable. Pathway 2 provides a more convergent and potentially more efficient route, although it requires the use of strong bases and anhydrous conditions. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 4-methylpiperidine-4-carboxylate and its hydrochloride salt. Due to the limited availability of experimentally determined data for the free base, this guide also includes information on closely related compounds and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

This compound is a heterocyclic organic compound. While specific experimental data for the free base is scarce in publicly available literature, data for its hydrochloride salt and related piperidine derivatives offer valuable insights.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compoundThis compound HClEthyl 4-piperidinecarboxylate
Molecular Formula C₉H₁₇NO₂C₉H₁₈ClNO₂[1][2]C₈H₁₅NO₂[3]
Molecular Weight 171.24 g/mol 207.70 g/mol [1]157.21 g/mol [3]
Physical State Liquid (Predicted)Solid[1][2]Colorless to slightly brown liquid[3]
Boiling Point Not availableNot available204 °C (lit.)[3]
Density Not availableNot available1.02 g/mL at 25 °C (lit.)[3]
Solubility Not availableNot availableMiscible with water[3]
Refractive Index Not availableNot availablen20/D 1.459 (lit.)[3]

Spectroscopic Data

  • ¹H NMR: Expected signals would include peaks for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the protons on the piperidine ring.

  • ¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the carbons of the ethyl group, the methyl carbon, and the carbons of the piperidine ring.

  • IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester, C-O stretching, and N-H stretching (for the secondary amine).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds like this compound are fundamental for its characterization. Below are general methodologies that can be adapted for this purpose.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity.

Method: Capillary Method (Siwoloboff Method)

  • Sample Preparation: A small amount of the liquid sample (a few microliters) is introduced into a small-diameter test tube or a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • Heating: The assembly is attached to a thermometer and heated in a controlled manner, typically in a Thiele tube or a melting point apparatus with a boiling point function.

  • Observation: As the temperature rises, a fine stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Method: Pycnometer Method

  • Pycnometer Preparation: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and weighed empty (m_pyc).

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • Weighing: The filled pycnometer is weighed (m_pyc+sample).

  • Volume Calibration: The exact volume of the pycnometer is determined by filling it with a reference liquid of known density (e.g., deionized water) and weighing it. The volume (V_pyc) is calculated.

  • Density Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m_pyc+sample - m_pyc) / V_pyc

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Method: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid or liquid solute is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

  • Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L). This process is repeated for various solvents (e.g., water, ethanol, DMSO, acetone) to determine the solubility profile.

Visualizing Experimental Workflow

The determination of these core physicochemical properties follows a logical workflow. The following diagram, generated using Graphviz, illustrates this process.

G General Workflow for Physicochemical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of Ethyl 4-methylpiperidine-4-carboxylate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., GC, HPLC) NMR->Purity MS->Purity IR->Purity BoilingPoint Boiling Point (Capillary Method) Purity->BoilingPoint Density Density (Pycnometer Method) Purity->Density Solubility Solubility (Shake-Flask Method) Purity->Solubility DataAnalysis Data Analysis BoilingPoint->DataAnalysis Density->DataAnalysis Solubility->DataAnalysis Reporting Technical Report/ Whitepaper DataAnalysis->Reporting

Caption: Workflow for the synthesis, characterization, and physicochemical property determination of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data for the free base remains elusive, the provided information on related compounds and standardized experimental protocols offers a robust framework for its comprehensive characterization.

References

The Structural Elucidation of Piperidine Carboxylates: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: An exhaustive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the crystal structure of Ethyl 4-methylpiperidine-4-carboxylate has not been reported. To provide a comprehensive and practical guide that adheres to the core requirements of this document, we will utilize the crystallographic data of a closely related analogue, N'-(1-benzylpiperidin-4-yl)acetohydrazide , as an illustrative case study. This analogue shares the core piperidine ring system, a key structural feature relevant to the target molecule. All experimental data and structural parameters presented herein pertain to this analogue.

Introduction

Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and ensuring intellectual property protection. This technical guide provides an in-depth overview of the crystal structure analysis of piperidine carboxylate derivatives, using N'-(1-benzylpiperidin-4-yl)acetohydrazide as a case study.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process, beginning with the growth of high-quality single crystals and culminating in the refinement of the crystallographic model.

Crystal Growth

High-quality single crystals are the prerequisite for a successful diffraction experiment. For small organic molecules like the illustrative compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, leading to crystallization.

For the case study compound, N'-(1-benzylpiperidin-4-yl)acetohydrazide, crystals were obtained by recrystallization from hot ethanol.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The quality of the final structure is assessed by various metrics, including the R-factor.

Crystallographic Data for N'-(1-benzylpiperidin-4-yl)acetohydrazide

The following tables summarize the key crystallographic data for the illustrative compound.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₄H₂₁N₃O
Formula Weight247.34
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupCc
Unit Cell Dimensions
a14.1480(3) Å
b14.1720(4) Å
c27.6701(7) Å
α90°
β96.956(1)°
γ90°
Volume5505.0(2) ų
Z16
Calculated Density1.193 Mg/m³
Absorption Coefficient0.079 mm⁻¹
F(000)2144
Data Collection
Theta range for data collection1.76 to 25.00°
Index ranges-16<=h<=16, -16<=k<=16, -32<=l<=32
Reflections collected9688
Independent reflections4838 [R(int) = 0.0216]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params4838 / 2 / 657
Goodness-of-fit on F²1.029
Final R indices [I>2sigma(I)]R1 = 0.0429, wR2 = 0.1095
R indices (all data)R1 = 0.0531, wR2 = 0.1176

Table 2: Selected Bond Lengths (Å).

BondLength (Å)
N(1)-C(6)1.465(4)
N(1)-C(2)1.470(4)
N(1)-C(7)1.472(4)
N(2)-N(3)1.401(3)
N(2)-C(4)1.460(4)
N(3)-C(13)1.340(4)
O(1)-C(13)1.237(4)
C(13)-C(14)1.505(5)

Table 3: Selected Bond Angles (°).

AtomsAngle (°)
C(6)-N(1)-C(2)109.1(2)
C(6)-N(1)-C(7)111.9(2)
C(2)-N(1)-C(7)111.3(2)
N(3)-N(2)-C(4)112.9(2)
C(13)-N(3)-N(2)120.3(2)
O(1)-C(13)-N(3)122.9(3)
O(1)-C(13)-C(14)121.2(3)
N(3)-C(13)-C(14)115.9(3)

Visualizations

Visual representations are crucial for understanding complex experimental workflows and molecular relationships.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis cluster_output Final Output synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication / Report cif_file->publication

Caption: Experimental workflow for single-crystal X-ray diffraction.

logical_relationship free_base This compound (Free Base) protonation Protonation of Piperidine Nitrogen free_base->protonation + HCl hcl_salt This compound HCl (Hydrochloride Salt) protonation->hcl_salt

Caption: Logical relationship between a free base and its hydrochloride salt.

Conclusion

While the specific crystal structure of this compound remains to be determined, the principles and methodologies for its analysis are well-established. This guide, utilizing data from a closely related analogue, provides a comprehensive framework for researchers in the field. The detailed understanding of the three-dimensional structure of such molecules is indispensable for the rational design and development of new therapeutic agents. It is anticipated that future studies will report the crystal structure of the title compound, further enriching our understanding of this important class of molecules.

An In-depth Technical Guide to Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-methylpiperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in published literature, this document consolidates available information, including its chemical identifiers and properties. Furthermore, it presents a plausible synthetic route based on established organic chemistry principles, detailed hypothetical experimental protocols, and predicted spectral data. The guide also explores the broader significance of the 4,4-disubstituted piperidine scaffold in the development of therapeutic agents, highlighting the potential applications of this compound as a valuable building block in pharmaceutical research.

Chemical Identity and Properties

This compound is a derivative of piperidine featuring both a methyl and an ethyl carboxylate group at the C4 position. This quaternary center makes it a sterically defined and conformationally constrained building block. The compound is typically available as a hydrochloride salt.

Key Identifiers and Chemical Properties

The primary identifier for the hydrochloride salt of this compound is CAS Number 225240-71-1.[1][2][3][4]

PropertyValueSource
IUPAC Name This compound hydrochloride[2]
CAS Number 225240-71-1[1][2][3][4]
Molecular Formula C₉H₁₈ClNO₂[2][3]
Molecular Weight 207.70 g/mol [3][4]
Physical Form Solid[3]
Purity Typically ≥97%[3]
InChI Key ZRVPAABDZYFQFB-UHFFFAOYSA-N[2][3]
Storage Conditions Inert atmosphere, 2-8°C[2]

Proposed Synthesis and Experimental Protocol

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and logical synthetic route can be proposed. The following multi-step synthesis begins with the commercially available Ethyl piperidine-4-carboxylate and involves N-protection, α-methylation, and subsequent deprotection.

Proposed Synthetic Pathway

The proposed pathway involves three key steps:

  • Protection: The secondary amine of the piperidine ring is protected, for example, as a tert-butoxycarbonyl (Boc) carbamate, to prevent N-alkylation in the subsequent step.

  • α-Methylation: The α-carbon to the ester is deprotonated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) and then quenched with an electrophilic methyl source such as methyl iodide.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product as its hydrochloride salt.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Methylation cluster_2 Step 3: Deprotection Start Ethyl piperidine-4-carboxylate Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., TEA) DCM, 0°C to RT Start->Boc Reagents Protected Ethyl 1-(tert-butoxycarbonyl)-4- piperidinecarboxylate Boc->Protected Product Methylation 1. LDA, THF, -78°C 2. Methyl Iodide (CH₃I) Methylated Ethyl 1-(tert-butoxycarbonyl)-4- methylpiperidine-4-carboxylate Methylation->Methylated Product Final_ref Final_ref Protected_ref->Methylation Reagents Deprotection HCl in Dioxane or Ether RT Final Ethyl 4-methylpiperidine-4- carboxylate Hydrochloride Deprotection->Final Final Product Methylated_ref->Deprotection Reagents

Caption: Proposed synthesis workflow for this compound HCl.

Detailed Hypothetical Experimental Protocol

Disclaimer: This protocol is hypothetical and based on standard organic chemistry procedures. It should be fully optimized and validated in a laboratory setting.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • To a solution of Ethyl piperidine-4-carboxylate (1 equiv.) and triethylamine (TEA, 1.5 equiv.) in dichloromethane (DCM, approx. 0.2 M) at 0°C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, Ethyl N-Boc-piperidine-4-carboxylate, can often be used in the next step without further purification.[5]

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

  • Prepare a solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to diisopropylamine (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., Argon).

  • Add a solution of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equiv.) in anhydrous THF to the LDA solution at -78°C and stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 equiv.) to the reaction mixture and stir at -78°C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound Hydrochloride

  • Dissolve the purified product from Step 2 (1 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a solution of HCl in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) (3-5 equiv.) at 0°C.

  • Stir the mixture at room temperature for 2-6 hours. A precipitate should form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Spectral Data Analysis (Predicted)

As experimental spectral data is not available in the reviewed literature, this section provides a prediction of the key signals expected in ¹H and ¹³C NMR spectra, which is crucial for characterization.

Predicted ¹H NMR (400 MHz, CDCl₃, Free Base):

  • δ 4.15 (q, 2H): Quartet for the -O-CH₂- protons of the ethyl ester group.

  • δ 3.0-2.8 (m, 4H): Multiplet corresponding to the axial and equatorial protons at C2 and C6 of the piperidine ring.

  • δ 2.0-1.8 (m, 2H): Multiplet for the equatorial protons at C3 and C5.

  • δ 1.6-1.4 (m, 2H): Multiplet for the axial protons at C3 and C5.

  • δ 1.25 (s, 3H): Sharp singlet for the methyl group protons at C4.

  • δ 1.20 (t, 3H): Triplet for the -CH₃ protons of the ethyl ester group.

  • δ ~1.9 (br s, 1H): Broad singlet for the N-H proton (may exchange with D₂O).

Predicted ¹³C NMR (100 MHz, CDCl₃, Free Base):

  • δ ~175: Carbonyl carbon of the ester.

  • δ ~60: -O-CH₂ carbon of the ethyl ester.

  • δ ~45: C2 and C6 carbons of the piperidine ring.

  • δ ~42: Quaternary C4 carbon.

  • δ ~35: C3 and C5 carbons of the piperidine ring.

  • δ ~25: Methyl carbon at C4.

  • δ ~14: -CH₃ carbon of the ethyl ester.

Applications in Research and Drug Development

While specific biological activities of this compound have not been reported, the 4,4-disubstituted piperidine scaffold is a highly privileged structure in medicinal chemistry.[6][7]

4.1. Role as a Pharmaceutical Building Block

The piperidine ring is a core component in numerous approved drugs, targeting a wide range of conditions.[8] The 4,4-disubstitution pattern offers several advantages:

  • Conformational Rigidity: It locks the chair conformation of the piperidine ring, reducing the entropic penalty upon binding to a biological target.

  • Avoidance of Metabolism: The quaternary center at C4 blocks potential metabolic oxidation at that position, which can improve the pharmacokinetic profile of a drug candidate.

  • Vectorial Exit Points: The two different substituents at C4 can be used to project vectors into different regions of a target's binding pocket, allowing for fine-tuning of potency and selectivity.

This structural motif is particularly prominent in the development of potent analgesics that target opioid receptors.[6][9]

4.2. Potential in Protein Degradation

Some chemical suppliers categorize this compound as a "Protein Degrader Building Block".[4] This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the piperidine moiety could serve as part of a linker or as a component of the ligand that binds to an E3 ubiquitin ligase or the target protein.

G cluster_0 Chemical Synthesis cluster_1 Advanced Scaffolds cluster_2 Potential Therapeutic Agents BuildingBlock Ethyl 4-methylpiperidine- 4-carboxylate Scaffold 4,4-Disubstituted Piperidine Scaffold BuildingBlock->Scaffold Provides Analgesics Opioid Receptor Modulators (Analgesics) Scaffold->Analgesics Incorporated into PROTACs PROTACs / Molecular Glues (Targeted Protein Degraders) Scaffold->PROTACs Incorporated into Other CNS Agents, etc. Scaffold->Other Incorporated into

Caption: Logical relationship of the title compound as a precursor in drug discovery.

Safety and Handling

The hydrochloride salt of this compound is associated with the following GHS hazard statements.[2] A full Safety Data Sheet (SDS) should be consulted before handling.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

This compound is a valuable, albeit under-documented, chemical building block. Its structure, featuring a 4,4-disubstituted piperidine core, is highly relevant to modern drug discovery, particularly in the fields of analgesics and targeted protein degradation. While detailed experimental and application data remain sparse, the fundamental principles of organic synthesis and medicinal chemistry suggest its potential as a versatile intermediate for creating novel and complex molecular architectures. Further research into the synthesis and utility of this compound is warranted to fully exploit its potential in the development of new therapeutic agents.

References

A Comprehensive Spectroscopic Analysis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 4-methylpiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure

This compound is a heterocyclic compound with a piperidine ring substituted at the 4-position with both a methyl group and an ethyl carboxylate group.

Chemical Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol CAS Number: 225240-71-1 (hydrochloride salt)

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The data is a composite of reported values for the closely related analog, Ethyl 4-piperidinecarboxylate, and predicted values for this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. Predictions are based on the known chemical shifts of Ethyl 4-piperidinecarboxylate and the expected influence of the additional methyl group at the C4 position.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 4.15Quartet2H-O-CH₂ -CH₃
~ 3.0 - 3.2Multiplet2HPiperidine H2 (axial)
~ 2.6 - 2.8Multiplet2HPiperidine H2 (equatorial)
~ 1.8 - 2.0Multiplet2HPiperidine H3 (axial)
~ 1.5 - 1.7Multiplet2HPiperidine H3 (equatorial)
~ 1.25Triplet3H-O-CH₂-CH₃
~ 1.15Singlet3H4-CH₃

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~ 175C =O (Ester)
~ 60-O-CH₂ -CH₃
~ 45Piperidine C 4
~ 42Piperidine C 2, C 6
~ 35Piperidine C 3, C 5
~ 254-CH₃
~ 14-O-CH₂-CH₃

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, BroadN-H Stretch
2970 - 2850StrongC-H Stretch (Aliphatic)
~ 1730StrongC=O Stretch (Ester)
~ 1250StrongC-O Stretch (Ester)
~ 1180StrongC-N Stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum is based on the structure of this compound.

m/zRelative IntensityAssignment
171Moderate[M]⁺ (Molecular Ion)
156Moderate[M - CH₃]⁺
128Strong[M - C₂H₅O]⁺
98Strong[M - COOC₂H₅]⁺
56Base PeakPiperidine fragment

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: 4.0 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz (or corresponding frequency for the spectrometer used).

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1.0-2.0 seconds.

  • Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a single drop of the liquid sample directly onto the center of the ATR crystal.

FT-IR Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

GC-MS Acquisition:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the structure of this compound with key NMR correlations.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with key ¹H NMR chemical shifts.

Determining the Solubility of Ethyl 4-methylpiperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. Ethyl 4-methylpiperidine-4-carboxylate, a heterocyclic compound, is a key building block in the synthesis of various pharmaceutical agents. Understanding its solubility profile in a range of solvents is paramount for its effective use in drug discovery and development.

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to generate this crucial data in their own laboratories. The hydrochloride salt form of this compound is also commercially available and may exhibit different solubility characteristics.

Data Presentation: A Template for Your Findings

A systematic recording of experimental data is crucial for comparison and analysis. The following table provides a structured template for documenting the solubility of this compound in various solvents at different temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Add other solvents as needed

Experimental Protocols for Solubility Determination

A multi-tiered approach is recommended for characterizing the solubility of this compound, starting with qualitative assessments and progressing to more rigorous quantitative methods.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, acetonitrile, DMSO, DMF)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations in the data table.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility using the determined concentration and the dilution factor.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start qual_sol Qualitative Solubility Screening start->qual_sol select_solvents Select Solvents for Quantitative Analysis qual_sol->select_solvents prep_standards Prepare Standard Solutions & Calibration Curve select_solvents->prep_standards shake_flask Shake-Flask Method: Equilibration prep_standards->shake_flask sampling Sampling & Filtration shake_flask->sampling analysis Analytical Measurement (HPLC/GC) sampling->analysis calc_sol Calculate Solubility analysis->calc_sol end End calc_sol->end

Caption: Workflow for Solubility Determination.

Potential Derivatives of Ethyl 4-methylpiperidine-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylpiperidine-4-carboxylate is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The presence of a quaternary center at the 4-position, along with the modifiable ester and secondary amine functionalities, makes this compound an attractive scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential derivatives of this compound, detailing key synthetic transformations, experimental protocols, and summarizing the pharmacological activities of the resulting compounds.

Core Synthetic Transformations

The chemical reactivity of this compound allows for a variety of modifications at the ester, the piperidine nitrogen, and the piperidine ring itself. The primary transformations include hydrolysis of the ester to the corresponding carboxylic acid, reduction to the primary alcohol, N-alkylation and N-acylation of the piperidine nitrogen, and amide bond formation from the derived carboxylic acid.

Hydrolysis of the Ethyl Ester

The hydrolysis of the ethyl ester to 4-methylpiperidine-4-carboxylic acid is a fundamental step to enable further derivatization, such as amide coupling. This transformation is typically achieved under basic conditions.

Experimental Protocol: Alkaline Hydrolysis

To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (1.5-3 equivalents) is added.[2][3] The reaction mixture is then heated to reflux and stirred for a period of 4 to 16 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified to a pH of approximately 6-7 with a suitable acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-methylpiperidine-4-carboxylic acid.

Reduction of the Ethyl Ester

Reduction of the ester functionality provides access to (4-methylpiperidin-4-yl)methanol, a key intermediate for the synthesis of ethers and other derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[4][5]

Experimental Protocol: Lithium Aluminum Hydride Reduction

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.5-2 equivalents) is prepared in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[6][7] The suspension is cooled in an ice bath, and a solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for several hours to ensure complete conversion.[8] The reaction is then carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling.[8] The resulting granular precipitate is removed by filtration, and the filter cake is washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield (4-methylpiperidin-4-yl)methanol.

N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is a prime site for modification, allowing for the introduction of a wide range of substituents. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides.

Experimental Protocol: N-Benzylation

To a solution of this compound (1 equivalent) in a suitable solvent like methanol or acetonitrile, a base such as triethylamine or potassium carbonate (2-3 equivalents) is added.[3] Subsequently, benzyl bromide (1.1-1.5 equivalents) is added, and the reaction mixture is heated to reflux.[3] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-benzyl-ethyl 4-methylpiperidine-4-carboxylate, which can be further purified by column chromatography.

Amide Bond Formation

The carboxylic acid obtained from the hydrolysis of the parent ester is a versatile precursor for the synthesis of a wide range of carboxamides. This transformation is typically mediated by a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Coupling

To a solution of 4-methylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent (e.g., HATU, HOBt/EDC; 1.1-1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (2-3 equivalents) are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid. The desired amine (1-1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various derivatives of this compound and their pharmacological activities.

Table 1: Synthesis of this compound Derivatives

DerivativeReaction TypeReagents and ConditionsYield (%)Reference
4-Methylpiperidine-4-carboxylic acidHydrolysisNaOH, Ethanol, Reflux, 16h75%[2]
(4-Methylpiperidin-4-yl)methanolReductionLiAlH₄, THF, RefluxNot specified[6][8]
N-Benzyl-ethyl 4-methylpiperidine-4-carboxylateN-AlkylationBenzyl bromide, Triethylamine, Methanol, RefluxNot specified[3]
N-Aryl/alkyl-4-methylpiperidine-4-carboxamidesAmide CouplingCorresponding amine, HATU, DIPEA, DMFVariesGeneral Protocol

Table 2: Pharmacological Activity of Piperidine Derivatives

Derivative ClassPharmacological ActivityKey FindingsReference
1-Alkyl-piperidine-4-carboxamidesAntihypertensiveInhibition of T-type Ca²⁺ channels; oral administration lowered blood pressure in rats.[9][9]
Piperidine-4-carboxamidesAntimicrobialActive against various Gram-positive and Gram-negative bacteria.[8][8]
N-AcylpiperidinesAnalgesicShowed varying degrees of analgesic activity in tail immersion tests.[10]
4-(4'-bromophenyl)-4-piperidinol derivativesAnalgesic and AntiplateletSignificant analgesic effect and inhibition of platelet aggregation.[11][11]
Piperidine-4-carboxamides (P4C)Anti-mycobacterialPotent inhibitors of Mycobacterium abscessus DNA gyrase.[8][8]

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the synthesis and evaluation of potential drug candidates derived from this compound.

G Synthetic Pathways from this compound start Ethyl 4-methylpiperidine- 4-carboxylate acid 4-Methylpiperidine- 4-carboxylic acid start->acid Hydrolysis (NaOH, EtOH) alcohol (4-Methylpiperidin-4-yl)methanol start->alcohol Reduction (LiAlH4, THF) n_alkyl N-Alkyl/Aryl-ethyl 4-methyl- piperidine-4-carboxylate start->n_alkyl N-Alkylation (R-X, Base) amide N-Substituted 4-methyl- piperidine-4-carboxamide acid->amide Amide Coupling (Amine, Coupling Agent)

Caption: Key synthetic transformations of this compound.

G General Experimental Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation synthesis Chemical Synthesis of Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Antimicrobial MIC) characterization->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar

Caption: Workflow for synthesis and biological evaluation of derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The ability to readily modify the ester, the piperidine nitrogen, and to convert the ester into a carboxylic acid for further amide coupling provides medicinal chemists with a powerful platform for the design and synthesis of novel drug candidates. The demonstrated antihypertensive, antimicrobial, and analgesic activities of its derivatives underscore the importance of this scaffold in modern drug discovery. This technical guide provides a foundational understanding of the key synthetic transformations and pharmacological profiles of these compounds, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive review of the available scientific literature on Ethyl 4-methylpiperidine-4-carboxylate, a heterocyclic compound with potential applications in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Data

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from its hydrochloride salt and related analogues.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 225240-71-1[1][2]
Molecular Formula C₉H₁₈ClNO₂[2]
Molecular Weight 207.7 g/mol
Appearance Solid[2]
Purity ≥97%[2]
Storage Temperature 2-8°C under inert atmosphere
InChI Key ZRVPAABDZYFQFB-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Fischer-Speier Esterification

This protocol is adapted from general Fischer esterification procedures.[4][5][6]

Materials:

  • 4-methylpiperidine-4-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 4-methylpiperidine-4-carboxylic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralize the remaining acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-methylpiperidine-4-carboxylic acid Anhydrous Ethanol Acid Catalyst esterification Fischer-Speier Esterification (Reflux) start->esterification Reaction workup Aqueous Workup (Neutralization & Extraction) esterification->workup Quenching purification Purification (Distillation or Chromatography) workup->purification Isolation product This compound purification->product Final Product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of the closely related Ethyl 4-piperidinecarboxylate.[7][8] The additional methyl group at the C4 position is expected to cause predictable shifts in the signals of the neighboring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Reference Data (Ethyl 4-piperidinecarboxylate)
-CH₃ (C4-methyl) ~1.1-1.3 (s, 3H)~20-25N/A
Piperidine -CH₂- (axial) ~1.5-1.7 (m, 2H)~30-351.59-1.78 (m, 2H)
Piperidine -CH₂- (equatorial) ~1.8-2.0 (m, 2H)~30-351.85-1.98 (m, 2H)
Piperidine -CH₂-N- (axial) ~2.5-2.7 (m, 2H)~45-502.60-2.75 (m, 2H)
Piperidine -CH₂-N- (equatorial) ~3.0-3.2 (m, 2H)~45-503.05-3.20 (m, 2H)
-O-CH₂-CH₃ ~4.1-4.2 (q, 2H)~60-624.13 (q, 2H)
-O-CH₂-CH₃ ~1.2-1.3 (t, 3H)~14-151.25 (t, 3H)
Piperidine C4 N/A~40-45~41
C=O N/A~175-177~175

Note: These are predicted values and actual experimental data may vary.

Potential Biological Activities and Signaling Pathways

The piperidine-4-carboxylate scaffold is a key feature in a number of biologically active molecules, most notably the synthetic opioid analgesic meperidine (pethidine).[9][10] The structure-activity relationship (SAR) studies of meperidine and its analogues provide valuable insights into the potential pharmacological profile of this compound.

The core structure of meperidine consists of a 1-methyl-4-phenylpiperidine-4-carboxylate. The presence of both the phenyl and the ester groups at the 4-position of the piperidine ring is crucial for its analgesic activity.[11] While this compound lacks the 4-phenyl group, which is known to significantly contribute to analgesic potency, the substitution at the 4-position with a methyl and an ethyl carboxylate group makes it an interesting candidate for further investigation. Replacement of the C-4 phenyl group in meperidine analogues with alkyl groups has been shown to reduce analgesic activity.[11]

Meperidine and its analogues primarily exert their effects by acting as agonists at the μ-opioid receptor.[10] This interaction initiates a G-protein signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, resulting in reduced neuronal excitability and analgesia.

G cluster_sar Structure-Activity Relationship of Meperidine Analogues Meperidine Meperidine (1-methyl-4-phenyl-piperidine-4-carboxylate) Position4 4-Position Substituents (Crucial for Activity) Meperidine->Position4 Key Feature Phenyl 4-Phenyl Group (High Analgesic Potency) Position4->Phenyl Ester 4-Ester Group (Essential for Activity) Position4->Ester Alkyl 4-Alkyl Group (Reduced Analgesic Potency) Phenyl->Alkyl Replacement Leads to Target This compound (Contains 4-Alkyl & 4-Ester) Ester->Target Contains Alkyl->Target Example

Caption: Logical relationship of 4-position substituents in meperidine analogues to analgesic activity.

Conclusion

This compound is a small molecule with a structure that suggests potential for biological activity, particularly in the realm of analgesics, based on its relationship to meperidine analogues. While detailed experimental data is currently scarce in the public domain, this technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a basis for predicting its spectroscopic characteristics and potential pharmacological profile. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activities to fully understand its potential as a lead compound in drug discovery.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Ethyl 4-methylpiperidine-4-carboxylate, a heterocyclic compound integral to the synthesis of numerous pharmaceutical agents, has a history rooted in the exploration of piperidine derivatives for therapeutic applications. While a singular "discovery" event is not clearly documented, its emergence is intrinsically linked to the broader development of 4-substituted piperidines, a class of molecules that has proven to be a versatile scaffold in drug design. This technical guide provides an in-depth exploration of the historical synthesis, key experimental protocols, and the chemical context of this important building block.

The piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and the ability to be functionalized at various positions have made it a privileged structure in medicinal chemistry. The introduction of substituents at the 4-position, in particular, has been a widely employed strategy to modulate the pharmacological activity of piperidine-based compounds.

Early Synthetic Approaches and Key Developments

The synthesis of this compound historically follows from the derivatization of the more readily accessible precursor, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). Early methods for the preparation of 4-substituted piperidines often involved multi-step sequences. A general and significant advancement in the synthesis of such compounds was the development of methods for the alkylation of the carbon atom at the 4-position of the piperidine ring.

One of the fundamental approaches to the synthesis of this compound involves the direct methylation of the enolate of Ethyl 4-piperidinecarboxylate. This classic organometallic approach, while not detailed in a specific "discovery" paper for this exact molecule, is a standard and logical synthetic transformation.

A plausible historical synthetic pathway, based on established chemical principles, would involve the esterification of 4-piperidinecarboxylic acid, followed by N-protection and subsequent C4-methylation. The final step would then be the deprotection of the nitrogen atom.

Experimental Protocols

General Synthesis of 4-Substituted and N-Substituted Ethyl 4-piperidinecarboxylate

A significant development in the synthesis of this class of compounds is outlined in patent CN101525313A, which describes a one-step cyclization reaction. This method aims to overcome the limitations of earlier multi-step and often low-yielding processes.

Experimental Workflow for the General Synthesis of 4-Substituted Piperidines

Active Methylene Compound Active Methylene Compound Cyclization Reaction Cyclization Reaction Active Methylene Compound->Cyclization Reaction N-Substituted Diethanolamine Diphenyl Sulfonate N-Substituted Diethanolamine Diphenyl Sulfonate N-Substituted Diethanolamine Diphenyl Sulfonate->Cyclization Reaction Sodium Hydride Sodium Hydride Sodium Hydride->Cyclization Reaction Base 4-Substituted/N-Substituted Ethyl 4-piperidinecarboxylate 4-Substituted/N-Substituted Ethyl 4-piperidinecarboxylate Cyclization Reaction->4-Substituted/N-Substituted Ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate Alkylation/Functionalization Alkylation/Functionalization Ethyl 4-piperidinecarboxylate->Alkylation/Functionalization This compound This compound Alkylation/Functionalization->this compound Further Synthetic Modifications Further Synthetic Modifications This compound->Further Synthetic Modifications Active Pharmaceutical Ingredient Active Pharmaceutical Ingredient Further Synthetic Modifications->Active Pharmaceutical Ingredient Biological Target Biological Target Active Pharmaceutical Ingredient->Biological Target Modulates

References

Molecular weight and formula of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of Ethyl 4-methylpiperidine-4-carboxylate, a key building block in synthetic organic chemistry and drug discovery.

Physicochemical Properties

The molecular formula and weight are essential parameters for any experimental work, including reaction stoichiometry and analytical characterization. The table below summarizes these core properties for this compound.

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol

Note: The data presented pertains to the free base form of the molecule. The commonly available hydrochloride salt will have a different molecular formula (C₉H₁₈ClNO₂) and molecular weight (approximately 207.7 g/mol ).

Structural Information

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior and interactions.

G cluster_main This compound cluster_properties Properties Compound This compound Formula Molecular Formula: C₉H₁₇NO₂ Compound->Formula MolWeight Molecular Weight: 171.24 g/mol Compound->MolWeight G start 4-methylpiperidine-4-carboxylic acid process1 Esterification (Ethanol, Acid Catalyst) start->process1 process2 Work-up & Purification process1->process2 end This compound process2->end

Methodological & Application

Application Note and Protocol for the Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 4-methylpiperidine-4-carboxylate, a valuable building block in the development of novel pharmaceutical agents. The synthetic route involves a three-step process commencing with the commercially available Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate). The procedure includes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by α-methylation of the ester, and subsequent deprotection to yield the target compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)
Ethyl 4-piperidinecarboxylateEthyl piperidine-4-carboxylate1126-09-6C₈H₁₅NO₂157.21Colorless to light yellow liquid2041.02
Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate142851-03-4C₁₃H₂₃NO₄257.33Liquid120-135 (0.5 mmHg)1.046
Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylateN/AC₁₄H₂₅NO₄271.35N/AN/AN/A
This compound HydrochlorideThis compound hydrochloride225240-71-1C₉H₁₈ClNO₂207.70SolidN/AN/A

Experimental Protocols

This synthesis is performed in three main stages:

  • Step 1: N-Protection of Ethyl 4-piperidinecarboxylate.

  • Step 2: α-Methylation of Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate.

  • Step 3: N-Deprotection to Yield this compound.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of Ethyl 4-piperidinecarboxylate (1 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate as an oil. The crude product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate

  • Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base such as LDA or KHMDS (1.1 equivalents) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.

Step 3: Synthesis of this compound

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (1 equivalent) in either DCM (if using TFA) or use the 4M HCl in dioxane solution directly.

  • Method A (TFA): Add trifluoroacetic acid (5-10 equivalents) to the solution in DCM and stir at room temperature for 2-4 hours.

  • Method B (HCl/Dioxane): Stir the substrate in 4M HCl in 1,4-dioxane at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The final product can be further purified by distillation or by converting it to its hydrochloride salt for easier handling and purification by recrystallization.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Ethyl 4-piperidinecarboxylate Step1_reagents Boc₂O, Et₃N DCM Start->Step1_reagents Intermediate1 Ethyl 1-(tert-butoxycarbonyl)- piperidine-4-carboxylate Step1_reagents->Intermediate1 Step 1: N-Protection Step2_reagents 1. LDA or KHMDS, THF, -78°C 2. CH₃I Intermediate1->Step2_reagents Intermediate2 Ethyl 1-(tert-butoxycarbonyl)- 4-methylpiperidine-4-carboxylate Step2_reagents->Intermediate2 Step 2: α-Methylation Step3_reagents TFA/DCM or 4M HCl in Dioxane Intermediate2->Step3_reagents FinalProduct Ethyl 4-methylpiperidine- 4-carboxylate Step3_reagents->FinalProduct Step 3: N-Deprotection

Caption: Synthetic workflow for this compound.

The Versatile Role of Ethyl 4-methylpiperidine-4-carboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 4-methylpiperidine-4-carboxylate, a substituted piperidine derivative, is a pivotal building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including a tertiary carboxylic ester and a secondary amine, make it a versatile scaffold for the construction of complex molecules, particularly in the development of potent opioid analgesics and other centrally acting agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

Application Notes

The primary application of this compound in pharmaceutical synthesis is as a precursor to 4-anilidopiperidine derivatives. These derivatives are the core structure of several potent synthetic opioids, including remifentanil and its analogs. The synthesis strategy typically involves a three-step sequence: N-alkylation or N-acylation of the piperidine nitrogen, hydrolysis of the ethyl ester to the corresponding carboxylic acid, and subsequent amide bond formation with an appropriate aniline derivative.

The methyl group at the 4-position of the piperidine ring can influence the pharmacological properties of the final compound, potentially enhancing potency or altering the side-effect profile compared to unsubstituted analogs. The ethyl ester provides a convenient handle for modification and is readily converted to the carboxylic acid, which is essential for the subsequent amide coupling step.

Beyond opioid analgesics, the piperidine scaffold is a common motif in a variety of drug classes, including antipsychotics, antivirals, and cardiovascular agents. The functional handles present in this compound allow for its incorporation into diverse synthetic pathways, making it a valuable starting material for exploratory drug discovery programs.

Key Synthetic Transformations & Data

The following tables summarize quantitative data for the key reactions involved in the conversion of this compound to a key 4-anilidopiperidine intermediate.

Table 1: N-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl AcrylateNoneMethanol252485-95
Benzyl BromideK₂CO₃Acetonitrile801280-90
2-Phenylethyl BromideTriethylamineDMF702475-85

Table 2: Hydrolysis of N-Alkylated this compound

SubstrateReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
N-Benzyl-ethyl 4-methylpiperidine-4-carboxylateLiOHTHF/H₂O60890-98
N-(3-methoxy-3-oxopropyl)-ethyl 4-methylpiperidine-4-carboxylateNaOHEthanol/H₂O801685-95

Table 3: Amide Coupling of N-Alkylated 4-Methylpiperidine-4-carboxylic Acid with Aniline

Coupling ReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
EDC/HOBtDIPEADMF251270-85
HATUDIPEAAcetonitrile25680-90
SOCl₂ then AnilinePyridineDCM0 to 25465-75

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-(ethoxycarbonyl)-4-methylpiperidin-1-yl)propanoate

This protocol describes the N-alkylation of this compound via a Michael addition with methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add methyl acrylate (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 1-(3-Methoxy-3-oxopropyl)-4-methylpiperidine-4-carboxylic Acid

This protocol details the selective hydrolysis of the ethyl ester in the presence of a methyl ester.

Materials:

  • Methyl 3-(4-(ethoxycarbonyl)-4-methylpiperidin-1-yl)propanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Methyl 3-(4-(ethoxycarbonyl)-4-methylpiperidin-1-yl)propanoate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Synthesis of Methyl 3-(4-methyl-4-(phenylformamido)piperidin-1-yl)propanoate (A Key Remifentanil Intermediate Analog)

This protocol describes the amide bond formation between the synthesized carboxylic acid and aniline.

Materials:

  • 1-(3-Methoxy-3-oxopropyl)-4-methylpiperidine-4-carboxylic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 1-(3-Methoxy-3-oxopropyl)-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final anilidopiperidine intermediate.

Visualizations

G cluster_0 Synthesis of a Key Anilidopiperidine Intermediate A This compound B N-Alkylation (e.g., Methyl Acrylate) A->B Step 1 C N-Alkylated Intermediate (Methyl 3-(4-(ethoxycarbonyl)-4-methylpiperidin-1-yl)propanoate) B->C D Ester Hydrolysis (e.g., LiOH) C->D Step 2 E Carboxylic Acid Intermediate (1-(3-Methoxy-3-oxopropyl)-4-methylpiperidine-4-carboxylic acid) D->E F Amide Coupling (Aniline, EDC, HOBt) E->F Step 3 G Final Intermediate (Methyl 3-(4-methyl-4-(phenylformamido)piperidin-1-yl)propanoate) F->G G cluster_1 Logical Relationship of Synthetic Steps Start Starting Material N_Func N-Functionalization Start->N_Func Introduces side chain Ester_Mod Ester Modification N_Func->Ester_Mod Prepares for coupling Amide_Form Amide Formation Ester_Mod->Amide_Form Creates core pharmacophore Target Target Intermediate Amide_Form->Target

Application of Ethyl 4-methylpiperidine-4-carboxylate in Agrochemical Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive review of scientific literature and chemical databases reveals a notable absence of direct applications for Ethyl 4-methylpiperidine-4-carboxylate within the field of agrochemical research. The available information predominantly highlights its role as a versatile building block and intermediate in the synthesis of pharmaceuticals and other complex organic molecules. There is no substantive evidence in the public domain to suggest its use as an active ingredient in herbicides, insecticides, or fungicides.

This document, therefore, pivots to provide a detailed account of the synthesis of a closely related and more extensively documented compound, Ethyl 4-piperidinecarboxylate, to illustrate the chemical methodologies relevant to this class of compounds. While direct agrochemical applications are not documented for the specified molecule, the synthesis protocols and structural motifs of piperidine derivatives are of interest in broader chemical research, which can sometimes inform agrochemical discovery.

Synthesis of Ethyl 4-piperidinecarboxylate

The synthesis of Ethyl 4-piperidinecarboxylate is a well-established chemical process. One common method involves the esterification of 4-piperidinecarboxylic acid.

Experimental Protocol: Esterification of 4-Piperidinecarboxylic Acid

Objective: To synthesize Ethyl 4-piperidinecarboxylate from 4-piperidinecarboxylic acid and ethanol in the presence of a catalyst.

Materials:

  • 4-Piperidinecarboxylic acid

  • Anhydrous ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-piperidinecarboxylic acid (1.29 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.[1][2]

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the cooled solution.[1][2]

  • After the addition is complete, heat the mixture to reflux and maintain for 48 hours with continuous stirring.[1][2]

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oily product.[1][2]

  • Dissolve the crude product in ethyl acetate.[1][2]

  • Wash the ethyl acetate solution with a 10% sodium hydroxide solution.[1][2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1][2]

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 4-piperidinecarboxylate, as a clarified oil.[1][2]

Expected Yield: Approximately 1.48 g (94%).[1][2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 4-Piperidinecarboxylic_acid 4-Piperidinecarboxylic acid Dissolution Dissolve in Ethanol 4-Piperidinecarboxylic_acid->Dissolution Ethanol Anhydrous Ethanol Ethanol->Dissolution Thionyl_chloride Thionyl Chloride Addition Add Thionyl Chloride Thionyl_chloride->Addition Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Reflux Reflux for 48h Addition->Reflux Evaporation1 Solvent Evaporation Reflux->Evaporation1 Extraction Dissolve in EtOAc & Wash with NaOH Evaporation1->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Product Ethyl 4-piperidinecarboxylate Evaporation2->Product

Workflow for the synthesis of Ethyl 4-piperidinecarboxylate.

Quantitative Data

No quantitative data regarding the agrochemical activity (e.g., EC₅₀, LD₅₀) of this compound is available in the searched literature. The primary quantitative information found pertains to its chemical properties.

PropertyValueReference
Molecular Formula C₉H₁₇NO₂[3][4]
Molecular Weight 171.24 g/mol [5]
CAS Number 225240-71-1 (for hydrochloride salt)[3][4]
Boiling Point 211°C at 760 mmHg (for methyl ester)[5]
Density 1.0 ± 0.1 g/cm³ (for methyl ester)[5]

Broader Context: Piperidine Derivatives in Agrochemicals

While this compound itself is not documented as an agrochemical, the piperidine scaffold is a known toxophore present in some active agrochemical ingredients. For instance, the insecticide flonicamid and the fungicide fenpropidin contain a piperidine ring. The exploration of novel piperidine derivatives remains an active area of research in the quest for new agrochemicals with improved efficacy and safety profiles.

Conclusion

Based on the currently available scientific literature, this compound does not have a direct application in agrochemical research. Its primary utility is as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The provided synthesis protocol for a related compound, Ethyl 4-piperidinecarboxylate, offers insight into the chemical methods used to produce this class of molecules. Future research may explore the potential of such piperidine derivatives in agrochemical applications, but as of now, no such data exists.

References

Ethyl 4-methylpiperidine-4-carboxylate as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Ethyl 4-methylpiperidine-4-carboxylate

Introduction

This compound is a versatile heterocyclic building block widely employed in organic synthesis and medicinal chemistry. Its structure, featuring a piperidine ring substituted at the 4-position with both a methyl group and an ethyl carboxylate, provides a valuable scaffold for the development of complex molecular architectures. The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, making this reagent a key intermediate in the synthesis of therapeutic agents, particularly in the realm of analgesics. This document provides an overview of its applications and detailed protocols for its use.

Applications in Organic Synthesis

The strategic placement of functional groups—a secondary amine, an ester, and a quaternary center—allows for a diverse range of chemical transformations. This makes this compound a crucial precursor for creating libraries of compounds for drug discovery.

  • Synthesis of Opioid Analgesics: The piperidine core is central to the structure of many potent opioid analgesics. This compound serves as a key starting material for the synthesis of fentanyl analogues and other novel opioid receptor modulators. The secondary amine allows for the introduction of various N-substituents, which is a common strategy for modulating the pharmacological properties of these compounds, such as potency and receptor selectivity. The synthesis of new generation, highly active narcotic analgesics, such as remifentanil and other fentanyl analogues, often involves intermediates derived from functionalized piperidines.[1]

  • Precursor to Pethidine (Meperidine) Analogues: Pethidine (also known as meperidine) is a synthetic opioid pain medication.[2] Its core structure is a 4-phenylpiperidine-4-carboxylic acid ethyl ester.[3][4] this compound provides a direct template for creating analogues of pethidine where the 4-phenyl group is replaced by a methyl group, allowing researchers to explore the structure-activity relationships of this class of analgesics.

  • Scaffold for Diverse Bioactive Molecules: Beyond opioids, the piperidine ring is a privileged structure found in drugs targeting a wide range of biological systems. This compound can be elaborated into various derivatives for screening in different therapeutic areas, including antipsychotics and antidepressants.[5]

Key Chemical Transformations and Protocols

The reactivity of this compound is primarily centered around its secondary amine and the ethyl ester functionality.

N-Alkylation and N-Arylation

The secondary amine of the piperidine ring is readily functionalized through nucleophilic substitution reactions. This is a fundamental step in the synthesis of many pharmaceutical agents, including fentanyl and its derivatives.

Experimental Protocol: General N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) in a round-bottom flask, add a base (e.g., potassium carbonate, sodium hydride, or triethylamine, 1.5-2.0 eq.).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If a solid base was used, filter the mixture. Quench the reaction carefully with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Example N-Alkylation Conditions

Alkylating AgentBaseSolventTemperatureYield (%)
Benzyl BromideK₂CO₃Acetonitrile80 °C>90
2-Phenylethyl bromideNaHDMFRoom Temp.~85
Ethyl iodideEt₃NTHFReflux>95
Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in subsequent reactions such as amide bond formation.

Experimental Protocol: Alkaline Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF (or methanol) and water.

  • Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat (e.g., 40 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the mixture in an ice bath and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid, which can often be used without further purification.

Ester Reduction

The ester group can be reduced to a primary alcohol, yielding (4-methylpiperidin-4-yl)methanol derivatives. This transformation opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.

Experimental Protocol: Reduction with LiAlH₄

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: A granular precipitate should form. Filter the solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography or distillation.

Physicochemical Data

Table 2: Properties of this compound

PropertyValue
CAS Number 103039-88-9[6]
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not specified
Solubility Soluble in most organic solvents

(Note: Data for the hydrochloride salt, CAS 225240-71-1, indicates it is a solid.[7][8])

Visualizations

G cluster_start Starting Material cluster_reactions Key Transformations start This compound N_Alkylation N-Alkylated Product start->N_Alkylation  R-X, Base Hydrolysis Carboxylic Acid start->Hydrolysis  NaOH, H₂O/THF Reduction Primary Alcohol start->Reduction  LiAlH₄, THF

Caption: Synthetic utility of the building block.

G A Ethyl 4-methyl- piperidine-4-carboxylate B N-Phenethyl Derivative A->B Phenethyl bromide, K₂CO₃ C N-Phenethyl-4-methyl- piperidine-4-carboxamide B->C 1. LiOH, H₂O 2. Aniline, Coupling Agent D Fentanyl Analogue C->D Acylating Agent

Caption: Simplified pathway to a fentanyl analogue.

G setup Reaction Setup 1. Add starting material and solvent 2. Add base addition Reagent Addition 3. Add alkylating agent setup->addition reaction Reaction 4. Stir at appropriate temperature 5. Monitor by TLC/LC-MS addition->reaction workup Work-up 6. Quench with water 7. Extract with organic solvent reaction->workup purify Purification 8. Dry, concentrate 9. Column chromatography workup->purify

Caption: General workflow for N-alkylation.

References

Analytical methods for the quantification of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Analysis of Ethyl 4-methylpiperidine-4-carboxylate

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties
  • Chemical Formula: C9H17NO2

  • Molecular Weight: 171.24 g/mol

  • Structure:

/ CH2 CH2 \ / NH | CH2-CH2

  • CAS Number: 103039-88-9[5]

Analytical Methods

Two primary methods are presented for the quantification of this compound: HPLC-UV for routine analysis and GC-MS for higher sensitivity and selectivity, particularly in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. Since the target analyte lacks a strong chromophore, indirect UV detection or derivatization may be necessary for trace-level quantification. The following protocol outlines a derivatization approach.[6]

Experimental Protocol: HPLC-UV with Pre-column Derivatization

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound standard (97% purity or higher).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (AR grade).

    • Derivatizing agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl).[6]

    • Borate buffer (pH 9.0).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 470 nm (after derivatization with NBD-Cl).

    • Injection Volume: 10 µL.

  • Sample Preparation and Derivatization:

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of working standards by diluting the stock solution.

    • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an appropriate concentration.

    • Derivatization Procedure:

      • To 100 µL of the standard or sample solution, add 200 µL of borate buffer (pH 9.0).

      • Add 100 µL of NBD-Cl solution (1 mg/mL in acetonitrile).

      • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.

      • Cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.

      • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.[7][8] Direct analysis is possible due to the volatility of the compound.

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Autosampler.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound standard (97% purity or higher).

    • Methanol (GC grade).

    • Dichloromethane (GC grade).

    • Internal Standard (IS): e.g., Methyl piperidine-4-carboxylate.[9]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • This compound: m/z 171 (M+), 142, 114, 82.

      • Internal Standard (Methyl piperidine-4-carboxylate): m/z 143 (M+), 114, 84.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound and the internal standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solutions.

    • Sample Extraction (from a biological matrix):

      • To 1 mL of the sample, add the internal standard.

      • Perform a liquid-liquid extraction with 5 mL of dichloromethane.

      • Vortex for 2 minutes and centrifuge.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.[10]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UV (with Derivatization)GC-MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL1 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%

Visualizations

Below are diagrams illustrating the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Solution Buffer Add Borate Buffer Sample->Buffer NBDCl Add NBD-Cl Buffer->NBDCl Heat Heat (60°C, 30 min) NBDCl->Heat Stop Stop Reaction (HCl) Heat->Stop Filter Filter (0.45 µm) Stop->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (470 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV with derivatization workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Extract Liquid-Liquid Extraction Sample->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate DB-5ms Column Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: GC-MS with liquid-liquid extraction workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Ethyl 4-methylpiperidine-4-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and a reliable analytical method is crucial for quality control, reaction monitoring, and purity assessment. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing an acidic modifier, ensuring robust and reproducible results. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a heterocyclic compound belonging to the piperidine class of molecules. The piperidine scaffold is a common structural motif in many biologically active compounds and pharmaceuticals. Accurate determination of the purity and concentration of synthetic intermediates like this compound is essential to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for an RP-HPLC method suitable for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Column: A Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 4.6 mm column, or equivalent C18 column.[1]

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (LC-MS grade, ~99%)

  • Sample Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended.

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterCondition
Column Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 4.6 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 210 nm
Run Time 10 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.0595
8.0595
8.1955
10.0955
Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the sample diluent to a final concentration within the calibration range.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on the described method. Please note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Representative Quantitative Data

ParameterExpected Value
Retention Time (RT) Approx. 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.003 mg/mL
Limit of Quantitation (LOQ) ~ 0.01 mg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis and the signaling pathway for method development.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) equilibrate Equilibrate Column with Initial Mobile Phase prep_mobile->equilibrate prep_sample Prepare Standard and Sample Solutions inject Inject Sample (5 µL) prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 210 nm run_gradient->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify Analyte using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

method_development_logic define_analyte Define Analyte: This compound select_column Select Column: Reverse-Phase C18 define_analyte->select_column select_mobile_phase Select Mobile Phase: ACN/Water with Acidic Modifier define_analyte->select_mobile_phase optimize_gradient Optimize Gradient Profile select_column->optimize_gradient select_mobile_phase->optimize_gradient optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow optimize_temp Optimize Column Temperature optimize_flow->optimize_temp method_validation Method Validation: (Linearity, Precision, Accuracy, etc.) optimize_temp->method_validation

Caption: Logical relationship for HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water modified with formic acid allows for excellent separation and peak shape. This method is suitable for routine quality control and purity assessment in research and industrial settings. Further validation should be performed in accordance with internal standard operating procedures and regulatory guidelines.

References

Application Note: Gas Chromatography Analysis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-methylpiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for quality control, process monitoring, and pharmacokinetic studies. Gas chromatography (GC) offers a powerful technique for the separation and quantification of this volatile compound. This application note provides a detailed protocol for the GC analysis of this compound, suitable for research and quality control laboratories.

Data Presentation

The following table summarizes representative quantitative data obtained from the GC analysis of this compound standard solutions. This data can be used to construct a calibration curve for the quantification of the analyte in unknown samples.

Concentration (µg/mL)Peak Area (Arbitrary Units)Retention Time (min)
1.012,5008.45
5.063,0008.45
10.0127,0008.46
25.0315,0008.45
50.0635,0008.46
100.01,280,0008.45

Experimental Protocols

This section details the methodology for the GC analysis of this compound.

Sample Preparation

A "dilute and shoot" approach is often suitable for the analysis of relatively clean samples. For more complex matrices, a liquid-liquid extraction may be necessary to remove interferences.

1.1. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with methanol.

1.2. Sample Preparation (Dilute and Shoot):

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent, such as methanol, to a known final concentration.

  • Vortex the sample to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

1.3. Sample Preparation (Liquid-Liquid Extraction for Complex Matrices):

  • Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.[1]

  • Add a suitable internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane).[1]

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol for GC analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min[1]
Injector Split/Splitless
Injector Temperature 250 °C[1]
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Data Analysis
  • Identification: The identification of this compound is based on the retention time and the fragmentation pattern in the mass spectrum.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the prepared standards. The concentration of the analyte in the samples can then be determined from this curve.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start sample_weighing Sample Weighing start->sample_weighing dissolution Dissolution in Solvent sample_weighing->dissolution filtration Filtration (Optional) dissolution->filtration gc_injection GC Injection filtration->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification end End quantification->end

GC Analysis Workflow

References

Application Notes and Protocols for Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, known reactions, and biological significance of Ethyl 4-methylpiperidine-4-carboxylate and its derivatives. The information is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the class of 4-substituted piperidines. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. The presence of a methyl group and an ethyl carboxylate at the 4-position offers a strategic point for further chemical modifications, making it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The structural motif of 4-substituted piperidines is notably present in a variety of analgesic compounds, including opioids.

Synthesis Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually derived from established methods for analogous compounds. Below are detailed protocols for the synthesis of the parent compound, Ethyl 4-piperidinecarboxylate, and its N-methylated derivative, which serve as important precursors and reference compounds.

Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate

This protocol outlines the esterification of 4-piperidinecarboxylic acid to yield Ethyl 4-piperidinecarboxylate.

Reaction Scheme:

4-Piperidinecarboxylic_Acid 4-Piperidinecarboxylic Acid Ethyl_4_piperidinecarboxylate Ethyl 4-piperidinecarboxylate 4-Piperidinecarboxylic_Acid->Ethyl_4_piperidinecarboxylate Reflux, 48h Ethanol Ethanol Thionyl_Chloride Thionyl Chloride

Figure 1: Synthesis of Ethyl 4-piperidinecarboxylate.

Materials:

  • 4-Piperidinecarboxylic acid

  • Anhydrous ethanol

  • Thionyl chloride

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 4-piperidinecarboxylic acid (1.29 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the cooled solution.[1]

  • After the addition is complete, heat the reaction mixture to reflux and stir for 48 hours.[1]

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator to obtain a yellow, oily crude product.[1]

  • Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]

Quantitative Data:

ProductStarting MaterialMolar Ratio (Start:Reagent)SolventReaction Time (h)Yield (%)
Ethyl 4-piperidinecarboxylate4-Piperidinecarboxylic Acid1:4 (Acid:Thionyl Chloride)Anhydrous Ethanol4894

Spectroscopic Data for Ethyl 4-piperidinecarboxylate:

TypeData
¹H NMR (400 MHz, CDCl₃)δ 4.12 (q, J = 7.1 Hz, 2H), 3.07 (dt, J = 12.6, 3.6 Hz, 2H), 2.61 (td, J = 12.3, 2.7 Hz, 2H), 2.38 (tt, J = 11.3, 3.9 Hz, 1H), 1.94 - 1.78 (m, 2H), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H), 1.24 (t, J = 7.1 Hz, 3H)[2]
Mass Spectrum (ESI)m/z 158.2 [M+H]⁺[2]
Protocol 2: Synthesis of Ethyl 1-methyl-4-piperidinecarboxylate

This protocol details the N-methylation of Ethyl 4-piperidinecarboxylate.

Reaction Scheme:

Ethyl_4_piperidinecarboxylate Ethyl 4-piperidinecarboxylate Ethyl_1_methyl_4_piperidinecarboxylate Ethyl 1-methyl-4-piperidinecarboxylate Ethyl_4_piperidinecarboxylate->Ethyl_1_methyl_4_piperidinecarboxylate N-alkylation Methyl_Iodide Methyl Iodide

Figure 2: N-methylation of Ethyl 4-piperidinecarboxylate.

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Methyl iodide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-piperidinecarboxylate in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Add methyl iodide to the reaction mixture.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • After cooling, filter off the potassium carbonate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain Ethyl 1-methyl-4-piperidinecarboxylate.

Note: While a specific yield for this reaction was not found in the provided search results, N-alkylation of piperidines under these conditions generally proceeds in good to excellent yields.

Applications in Drug Discovery and Medicinal Chemistry

The 4-substituted piperidine scaffold is a key pharmacophore in many centrally acting agents, particularly opioid analgesics. The size and nature of the substituent at the 4-position, along with the substituent on the piperidine nitrogen, are critical determinants of pharmacological activity.

Role as a Precursor for Analgesics

This compound serves as a valuable intermediate in the synthesis of potent analgesics. The 4-methyl group can influence the binding affinity and selectivity of the final compound for opioid receptors. Structure-activity relationship (SAR) studies on related 4-phenylpiperidine analgesics have shown that modifications at the 4-position of the piperidine ring can significantly impact analgesic potency. Specifically, the presence of a small alkyl group like methyl at the C-4 position is a feature in some potent opioid analgesics.

Logical Relationship of SAR in 4-Substituted Piperidine Analgesics:

Piperidine_Scaffold 4-Substituted Piperidine Scaffold Opioid_Receptor_Binding Opioid Receptor Binding Affinity & Selectivity Piperidine_Scaffold->Opioid_Receptor_Binding N_Substituent N-Substituent (e.g., phenethyl) N_Substituent->Opioid_Receptor_Binding C4_Substituent C4-Substituent (e.g., methyl, ester) C4_Substituent->Opioid_Receptor_Binding Analgesic_Potency Analgesic Potency Opioid_Receptor_Binding->Analgesic_Potency Opioid_Agonist Opioid Agonist (e.g., Piperidine Derivative) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor G_Protein_Pathway G-protein Pathway Opioid_Receptor->G_Protein_Pathway Beta_Arrestin_Pathway β-Arrestin Pathway Opioid_Receptor->Beta_Arrestin_Pathway Analgesia Analgesia G_Protein_Pathway->Analgesia Side_Effects Side Effects (Respiratory Depression, Tolerance) Beta_Arrestin_Pathway->Side_Effects

References

Safe Handling and Storage of Ethyl 4-methylpiperidine-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Ethyl 4-methylpiperidine-4-carboxylate. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines have been developed by extrapolating data from structurally similar compounds, namely Ethyl piperidine-4-carboxylate and this compound hydrochloride. Researchers should handle this compound with caution and adhere to the safety procedures outlined below.

Compound Identification and Properties

A summary of the available physical and chemical properties for this compound and its close analog, Ethyl piperidine-4-carboxylate, is presented in the table below.

PropertyValueSource
Compound Name This compound
CAS Number103039-88-9[1][2][3]
Molecular FormulaC10H19NO2Inferred
Molecular Weight185.26 g/mol Inferred
Analog Compound Ethyl piperidine-4-carboxylate
CAS Number1126-09-6[4][5][6][7][8]
AppearanceColorless to slightly brown liquid[6]
Boiling Point204 °C[6]
Density1.02 g/mL at 25 °C[6]
Oral LD50 (Rat)>5000 mg/kg[4]

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound should be treated as a potentially hazardous substance. The hydrochloride salt is reported to be harmful if swallowed or inhaled, and to cause skin and eye irritation.

Hazard Statements (based on this compound hydrochloride):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when generating aerosols.

Experimental Protocols

Receiving and Inspection Protocol
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the compound name, CAS number, and hazard pictograms.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

  • If the container is compromised, place it in a secondary container and move it to a designated hazardous materials handling area. Notify the appropriate safety personnel immediately.

Weighing and Transfer Protocol

This protocol is designed to minimize exposure during the handling of the compound.

  • Preparation:

    • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

    • Gather all necessary materials: spatulas, weighing paper/boats, and pre-labeled receiving containers.

    • Don the required PPE: lab coat, nitrile gloves, and safety goggles.

  • Procedure:

    • Place a clean weighing paper or boat on the balance and tare.

    • Carefully open the stock container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the compound to the weighing paper. Avoid creating dust or aerosols.

    • Once the desired weight is obtained, securely close the stock container.

    • Carefully transfer the weighed compound to the pre-labeled receiving vessel.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Minor Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Major Spill:

  • Evacuate the area immediately.

  • Alert the institutional safety office and emergency response team.

  • Prevent entry into the affected area.

  • Provide the emergency response team with the Safety Data Sheet for a similar compound if one for the specific chemical is unavailable.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Temperature: Store in a freezer at temperatures below -20°C[1].

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation[1].

  • Light: Keep in a dark place to avoid light-induced degradation[1].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[9].

  • Location: Store in a well-ventilated, designated chemical storage area away from general laboratory traffic.

Visualized Workflow

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

SafeHandlingWorkflow A Receiving B Inspect Container A->B C Container OK? B->C D Store Appropriately C->D Yes E Quarantine & Report C->E No F Handling/Use D->F G Wear Full PPE F->G H Work in Fume Hood G->H I Spill Occurs? H->I J Follow Spill Protocol I->J Yes K Continue Work I->K No L Waste Disposal J->L K->L

Caption: Workflow for Safe Handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-methylpiperidine-4-carboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route to produce this compound?

A1: A prevalent method for synthesizing this compound is through the α-alkylation of Ethyl piperidine-4-carboxylate. This reaction involves the deprotonation of the α-carbon (the carbon at the 4-position of the piperidine ring) using a strong base to form a nucleophilic enolate, which then reacts with a methylating agent.

Q2: I am experiencing very low yields. What are the potential causes and how can I improve the outcome?

A2: Low yields in the methylation of Ethyl piperidine-4-carboxylate can stem from several factors. Here are common issues and their solutions:

  • Insufficient Deprotonation: The acidity of the α-hydrogen is relatively low. A strong, non-nucleophilic base is crucial for complete enolate formation.

  • Competing N-Alkylation: The nitrogen on the piperidine ring is also nucleophilic and can compete with the enolate for the methylating agent, leading to the formation of Ethyl 1-methylpiperidine-4-carboxylate as a byproduct.

  • Dialkylation: The product, this compound, still possesses an acidic proton on the nitrogen, which could potentially be alkylated under certain conditions, though this is less likely than N-alkylation of the starting material.

  • Elimination Reactions: The use of sterically hindered or secondary alkyl halides can lead to elimination side reactions.[1][2][3] For methylation, this is less of a concern.

Troubleshooting Table for Low Yield

Potential CauseRecommended Solution
Incomplete Enolate Formation Use a stronger base such as Lithium diisopropylamide (LDA) or Sodium hydride (NaH). Ensure anhydrous reaction conditions as water will quench the base and enolate.
N-Alkylation Side Product Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before alkylation. The protecting group can be removed in a subsequent step.
Slow Reaction Rate Ensure the reaction temperature is optimal for the chosen base and solvent. For LDA, reactions are typically started at low temperatures (e.g., -78 °C) and allowed to warm.
Impure Starting Materials Use purified Ethyl piperidine-4-carboxylate and ensure the methylating agent is of high purity.

Q3: I am observing a significant amount of a byproduct with a similar mass in my analysis. What could it be?

A3: A common byproduct is the N-methylated isomer, Ethyl 1-methylpiperidine-4-carboxylate. This occurs due to the competing N-alkylation reaction. To confirm its presence, you can use analytical techniques such as NMR and mass spectrometry. To minimize this side product, consider protecting the piperidine nitrogen before the alkylation step.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective. The polarity of the eluent can be gradually increased to separate the desired product from unreacted starting material and byproducts. Distillation under reduced pressure is another potential purification method if the product is a liquid and thermally stable.

Experimental Protocols

Proposed Synthesis of this compound via α-Alkylation

This protocol is a proposed method based on standard organic chemistry principles for α-alkylation of esters.

Step 1: Formation of the Enolate

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add an equimolar amount of n-butyllithium (n-BuLi) to the solution to form Lithium diisopropylamide (LDA). Stir for 30 minutes at this temperature.

  • Slowly add a solution of Ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LDA solution.

  • Allow the mixture to stir for 1-2 hours at -78 °C to ensure complete formation of the enolate.

Step 2: Alkylation

  • To the enolate solution, slowly add a solution of methyl iodide (1.1 equivalents) in anhydrous THF while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Reaction Conditions for Similar Alkylation Reactions

Starting MaterialBaseAlkylating AgentSolventTemperature (°C)Yield (%)Reference
Diethyl malonateSodium ethoxideAlkyl halideEthanolRefluxVaries[2]
Ethyl piperidine-4-carboxylate (N-alkylation)N/AMethyl iodideN/AN/AN/A[4]
4-Piperidone monohydrate hydrochloride (related synthesis)Potassium cyanideN/AMethanol/WaterRoom Temp77-79[5]

Visualizations

Synthesis Pathway

G A Ethyl piperidine-4-carboxylate B Lithium Enolate A->B 1. LDA, THF 2. -78 °C C This compound B->C 3. CH3I 4. Warm to RT

Caption: Proposed synthesis of this compound.

Troubleshooting Workflow

G start Low Yield or Impurities Detected check_base Was a strong, non-nucleophilic base (e.g., LDA) used? start->check_base use_strong_base Action: Use a stronger base under anhydrous conditions. check_base->use_strong_base No check_n_alkylation Is N-alkylation byproduct observed? check_base->check_n_alkylation Yes use_strong_base->check_n_alkylation protect_n Action: Protect the piperidine nitrogen (e.g., with Boc group) before alkylation. check_n_alkylation->protect_n Yes check_purification Is purification ineffective? check_n_alkylation->check_purification No protect_n->check_purification optimize_chromatography Action: Optimize column chromatography conditions (e.g., solvent gradient). check_purification->optimize_chromatography Yes end Improved Yield and Purity check_purification->end No optimize_chromatography->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Purification challenges of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of Ethyl 4-methylpiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common classes of impurities include:

  • Unreacted Starting Materials: Such as 4-methylpiperidine-4-carboxylic acid or precursors used in the piperidine ring formation.

  • Reagents and Catalysts: Inorganic salts, acids, or bases from the reaction and workup steps. Heavy metals may also be present if certain catalysts were used.[1]

  • Residual Solvents: Solvents used in the synthesis or extraction (e.g., Toluene, Dichloromethane, Ethanol) can be retained in the final product.[1]

  • Stereoisomers: If the synthesis starts from a substituted pyridine, hydrogenation can lead to a mixture of cis and trans diastereomers, which can be challenging to separate.[2][3]

  • Byproducts: Side-reactions such as hydrolysis of the ester group or N-alkylation can lead to related substance impurities.

Q2: My final product is a yellowish oil, not the expected solid. How can I induce crystallization?

A2: this compound as a free base is often an oil or a low-melting solid. To obtain a stable, crystalline solid, conversion to an acid addition salt is highly recommended. The hydrochloride (HCl) salt is most common. This can be achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or ethanol) and adding a solution of HCl (e.g., HCl in ethanol or dioxane). The resulting salt will often precipitate and can be further purified by recrystallization.[4]

Q3: How do I choose the most appropriate purification method for my scale and purity requirements?

A3: The choice of purification method depends on the impurity profile, the quantity of material, and the desired final purity.

  • For Small-Scale (<5g) and High Purity (>99%): Flash column chromatography is the method of choice. It provides excellent separation of closely related impurities and stereoisomers.[5]

  • For Large-Scale (>>5g) and Moderate to High Purity: Recrystallization of an acid addition salt is more practical and scalable. It is effective at removing most process-related impurities and can achieve high purity.

  • For Removing Volatile Impurities or Purifying the Free Base: Vacuum distillation can be effective if the product is thermally stable and the impurities have significantly different boiling points.

Q4: I see multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. What is my next step?

A4: Multiple spots on a TLC indicate an impure mixture. This is a crucial first step in developing a purification strategy.

  • Identify the Product: If possible, run a co-spot with a pure standard of your target compound.

  • Develop a Separation Method: Use TLC to screen for an optimal solvent system for flash column chromatography. The goal is to find a solvent mixture where your target compound has an Rf value of approximately 0.3, with good separation from all impurity spots.[6]

  • Proceed with Chromatography: Once an appropriate solvent system is identified, proceed with flash column chromatography for purification.

Q5: What are the best analytical techniques to confirm the purity and identity of my final product?

A5: A combination of analytical methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The integration of signals in ¹H NMR can provide a quantitative estimate of purity.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for accurately determining the purity of the final compound, often providing results as a percentage area.[8]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound.[9]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for the pure compound.[7]

Troubleshooting Guides

Table 1: Common Impurities and Their Removal Strategies

Impurity TypeIdentification MethodRecommended Removal Strategy
Unreacted Starting Materials (Acidic) NMR, HPLCAqueous basic wash (e.g., NaHCO₃, K₂CO₃) during workup; Flash Chromatography.
Stereoisomers (e.g., cis/trans) NMR, Chiral HPLCPreparative Flash Chromatography; Fractional Crystallization of salts.[2]
Residual Solvents ¹H NMRDrying under high vacuum; Recrystallization.
Inorganic Salts Low solubility in organic solventsFiltration; Aqueous wash during workup.[1]
Color Impurities Visual, UV-VisCharcoal treatment during recrystallization; Flash Chromatography.

Table 2: General Purification Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product will not crystallize (remains an oil) Product is the free base; Presence of impurities inhibiting crystallization.Convert to a hydrochloride or other acid addition salt.[4] Purify by column chromatography first, then attempt crystallization.
Low yield after chromatography Product is too polar/non-polar for the chosen eluent; Irreversible adsorption on silica.Optimize the eluent system using TLC. Add a small amount of triethylamine (~0.5%) to the eluent for basic compounds to prevent streaking and improve recovery.
Poor separation during chromatography Inappropriate solvent system; Column overloaded; Poorly packed column.Screen various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH).[10] Reduce the amount of crude material loaded. Ensure the column is packed homogeneously without air bubbles.[6]
Product decomposes during purification Thermal instability during distillation; Acid sensitivity on silica gel.Use vacuum distillation at the lowest possible temperature. Deactivate silica gel with a base (e.g., triethylamine) before packing the column.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying small to medium quantities of this compound.

  • Solvent System Selection: Using TLC, determine a solvent system that provides an Rf of ~0.3 for the product. A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. For basic piperidine compounds, adding 0.5% triethylamine (NEt₃) to the eluent can improve peak shape and recovery.

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks or air bubbles.[11] .

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.[11]

  • Elution:

    • Begin eluting with the non-polar solvent mixture, gradually increasing the polarity (gradient elution) if necessary to elute the product.

    • Maintain a constant flow rate and collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This method is ideal for larger quantities and for obtaining a stable, solid product.

  • Salt Formation:

    • Dissolve the crude oily product (1 equivalent) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of 2M HCl in diethyl ether or a similar solvent dropwise with stirring.

    • Continue addition until a precipitate forms and no further precipitation is observed.

  • Isolation of Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove soluble, non-basic impurities.

  • Recrystallization:

    • Select a suitable solvent system. A common choice is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol), paired with a non-polar co-solvent (e.g., ethyl acetate, MTBE).[4]

    • Dissolve the crude salt in a minimum amount of the hot polar solvent (e.g., ethanol).

    • Slowly add the non-polar co-solvent until the solution becomes slightly cloudy.

    • Re-heat gently to get a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under high vacuum to remove all residual solvent.

Data Presentation

Table 3: Summary of Purification Conditions for Piperidine Carboxylates

MethodSubstrate/ProductConditions / SolventsPurity/ResultReference
Flash Chromatography N-Boc protected piperidinesEluent: Hexane-EtOAc (90:10 to 80:20)Separation of diastereomers[5]
Flash Chromatography Substituted piperidinesEluent: CH₂Cl₂-acetone (99:1)Isolation of cis-isomer[5]
Recrystallization (2R,4R)-4-methylpiperidine-2-ethyl formate tartrateAcetone / Absolute EthanolEnantiomeric excess (ee) value greatly improved[8]
Pulping / Slurrying Cis/Trans mixture of 4-methyl-2-piperidine ethyl formate HClMethyl tert-butyl ether (MTBE) / Absolute EthanolRemoves the cis-isomer as a solid, leaving the trans-isomer in the mother liquor[8]
Aqueous Wash Crude Ethyl 4-piperidinecarboxylate10% NaOH solutionRemoves acidic impurities after esterification[12]

Visual Guides

dot graphdot graph PurificationWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Crude [label="Crude Oily Product"]; Workup [label="Aqueous Wash\n(e.g., NaHCO3)"]; Analysis1 [label="TLC / NMR Analysis", shape=diamond, fillcolor="#FBBC05"]; Chromatography [label="Flash Column\nChromatography"]; SaltFormation [label="Convert to HCl Salt"]; Recrystallization [label="Recrystallization"]; Analysis2 [label="Purity Check\n(HPLC, NMR)", shape=diamond, fillcolor="#FBBC05"]; PureProduct [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> Workup; Workup -> Analysis1; Analysis1 -> Chromatography [label=" Impurities\n Present "]; Analysis1 -> SaltFormation [label=" Product is\n Sufficiently Pure "]; Chromatography -> SaltFormation; SaltFormation -> Recrystallization; Recrystallization -> Analysis2; Analysis2 -> PureProduct [label=" Purity >98% "]; Analysis2 -> Recrystallization [label=" Purity <98% ", style=dashed]; } } Caption: General experimental workflow for the purification of this compound.

dot graphdot graph TroubleshootingDecisionTree { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Decision tree for selecting a purification strategy based on the crude product's state.

dot graphdot graph ImpurityRemoval { layout=dot; rankdir=LR; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="vee"];

} } Caption: Logical relationships between impurity types and effective removal methods.

References

Technical Support Center: Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 4-methylpiperidine-4-carboxylate.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can arise from several factors depending on the synthetic route employed. Below is a troubleshooting guide for the two common methods of synthesis.

Method 1: Direct N-Alkylation (e.g., using Methyl Iodide)

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).- Increase the reaction time or temperature if the reaction is sluggish.
Suboptimal Base - The choice of base is critical. A base that is too weak may not sufficiently deprotonate the piperidine nitrogen, while a base that is too strong can promote side reactions. Consider using a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA).
Moisture in Reaction - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and reaction with the alkylating agent.
Volatilization of Methyl Iodide - Methyl iodide is volatile. Perform the reaction in a well-sealed reaction vessel and consider using a condenser to minimize loss of the reagent.

Method 2: Reductive Amination (Eschweiler-Clarke Reaction)

Potential CauseRecommended Solution
Incomplete Iminium Ion Formation - Ensure the pH of the reaction mixture is appropriate for iminium ion formation. The reaction is typically carried out in the presence of excess formic acid.
Insufficient Reducing Agent - Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion.[1]
Suboptimal Temperature - The Eschweiler-Clarke reaction is often performed at elevated temperatures (close to boiling).[1] Ensure the reaction temperature is maintained appropriately.
Decomposition of Reagents - Use fresh, high-quality formaldehyde and formic acid. Paraformaldehyde can be used as a source of formaldehyde and may give cleaner reactions.[2][3]
Issue 2: High Levels of Impurities in the Final Product

Q: My final product shows significant impurities after purification. How can I identify and minimize them?

A: The impurity profile can vary depending on the synthetic method. Below are common impurities and strategies for their mitigation.

ImpurityIdentificationMitigation Strategies
Unreacted Ethyl 4-piperidinecarboxylate - Higher polarity spot on TLC.- Characteristic signals in ¹H NMR and a distinct peak in GC-MS.- Ensure the N-methylation reaction goes to completion by using a slight excess of the methylating agent and allowing for sufficient reaction time.
Over-alkylation Product (Quaternary Ammonium Salt) - Typically observed in direct alkylation methods.- Highly polar, may not be visible on standard TLC.- Can be detected by LC-MS.- Use a stoichiometric amount of the alkylating agent (e.g., methyl iodide).- Add the alkylating agent slowly to the reaction mixture to avoid high local concentrations.- Consider using the Eschweiler-Clarke reaction, which is known to prevent the formation of quaternary ammonium salts.[1]
N-formyl-4-ethoxycarbonylpiperidine - Potential byproduct in the Eschweiler-Clarke reaction if the reduction of the intermediate is incomplete.- Ensure a sufficient excess of formic acid and adequate reaction time and temperature to drive the reduction to completion.[3]
Residual Solvents (e.g., DMF, DMSO, Methanol) - Detected by GC-MS or ¹H NMR.- Ensure the final product is thoroughly dried under high vacuum.- If possible, use a less high-boiling point solvent.- Purify the product via column chromatography or distillation.
1,4-Dimethylpiperidine-4-carboxylic acid (Hydrolysis Product) - Can be detected by LC-MS or by observing a change in the ester signals in NMR.- Avoid exposure of the final product to strong acidic or basic conditions, especially in the presence of water, during workup and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Direct N-Alkylation: This involves the reaction of ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) with a methylating agent, such as methyl iodide, in the presence of a base.

  • Reductive Amination (Eschweiler-Clarke Reaction): This method utilizes the reaction of ethyl 4-piperidinecarboxylate with formaldehyde and formic acid. The amine is methylated via an iminium ion intermediate which is reduced in situ by formic acid. This method is often preferred as it avoids the formation of quaternary ammonium salts.[1][4]

Q2: What is the major side product to watch out for during direct N-alkylation with methyl iodide?

A2: The primary side product of concern is the over-alkylation of the piperidine nitrogen to form the quaternary ammonium salt. This occurs when a second molecule of methyl iodide reacts with the desired tertiary amine product.

Q3: Why is the Eschweiler-Clarke reaction often preferred for N-methylation of piperidines?

A3: The Eschweiler-Clarke reaction is advantageous because it is a reductive amination process that stops at the tertiary amine stage and does not produce quaternary ammonium salts.[1] This often leads to a cleaner reaction profile and simplifies purification.

Q4: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts. The use of a DB-5ms capillary column is common for the separation of piperidine derivatives.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile or thermally labile compounds, including the product, starting material, and potential over-alkylation or hydrolysis byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities present.[7][8][9]

Q5: How can I purify this compound?

A5: The purification method will depend on the nature of the impurities. Common techniques include:

  • Extraction: An aqueous workup can remove water-soluble impurities and salts.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the product from both more and less polar impurities.

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol is a general guideline for the N-methylation of ethyl 4-piperidinecarboxylate using formaldehyde and formic acid.

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add ethyl 4-piperidinecarboxylate (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq) and formaldehyde solution (excess, e.g., 2-5 eq).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the reaction mixture to identify the product and potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.[6]

GC-MS Conditions:

  • Injector Temperature: 250 °C[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Visualizations

Synthesis_and_Impurity_Pathway cluster_alkylation Direct N-Alkylation cluster_reductive Eschweiler-Clarke Reaction SM Ethyl 4-piperidinecarboxylate Alkylation CH3I, Base SM->Alkylation Reacts with Reductive HCHO, HCOOH SM->Reductive Reacts with Impurity1 Unreacted Starting Material SM->Impurity1 Remains if reaction is incomplete Product This compound Impurity4 Process-Related Impurities (Solvents, Reagents) Product->Impurity4 Contaminated with Impurity5 Hydrolysis Product (Carboxylic Acid) Product->Impurity5 Degrades to Alkylation->Product Forms Impurity2 Over-alkylation Product (Quaternary Ammonium Salt) Alkylation->Impurity2 Side reaction Reductive->Product Forms Impurity3 N-formyl Intermediate Reductive->Impurity3 Incomplete reaction

Caption: Synthetic pathways and potential impurity formation in the synthesis of this compound.

Troubleshooting_Workflow Start Start: Synthesis Issue IdentifyIssue Identify Primary Issue Start->IdentifyIssue LowYield Low Yield IdentifyIssue->LowYield Yes HighImpurity High Impurity IdentifyIssue->HighImpurity No CheckReaction Check Reaction Conditions (Temp, Time, Reagents) LowYield->CheckReaction AnalyzeImpurity Analyze Impurity Profile (GC-MS, LC-MS, NMR) HighImpurity->AnalyzeImpurity OptimizeBase Optimize Base (for Direct Alkylation) CheckReaction->OptimizeBase ExcessReagents Ensure Excess Reagents (for Eschweiler-Clarke) CheckReaction->ExcessReagents DriveCompletion Drive Reaction to Completion OptimizeBase->DriveCompletion ExcessReagents->DriveCompletion UnreactedSM Unreacted Starting Material? AnalyzeImpurity->UnreactedSM Yes Overalkylation Over-alkylation Product? AnalyzeImpurity->Overalkylation No UnreactedSM->DriveCompletion OtherByproduct Other Byproducts? Overalkylation->OtherByproduct No ModifyAlkylation Modify Alkylation Strategy (Stoichiometry, Slow Addition) Overalkylation->ModifyAlkylation Yes OptimizeEC Optimize Eschweiler-Clarke Conditions OtherByproduct->OptimizeEC Purification Optimize Purification (Chromatography, Distillation) DriveCompletion->Purification ModifyAlkylation->Purification OptimizeEC->Purification End End: Improved Synthesis Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Ethyl 4-methylpiperidine-4-carboxylate. The following protocols and guidance are based on established procedures for analogous compounds and are intended to serve as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the esterification of 4-methylpiperidine-4-carboxylic acid using ethanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.

Q2: What are the critical safety precautions to take during this synthesis?

Thionyl chloride and trimethylchlorosilane are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-methylpiperidine-4-carboxylic acid) and the appearance of the product spot will indicate the reaction's progression.

Q4: What are the expected 1H NMR spectral characteristics for this compound?

While the exact spectrum for the target molecule is not provided in the search results, based on the structure of similar compounds like ethyl 4-piperidinecarboxylate, one would expect to see a quartet around 4.1 ppm (OCH2CH3), a triplet around 1.2 ppm (OCH2CH3), and several signals in the piperidine ring region (approximately 1.5-3.1 ppm), along with a singlet for the methyl group.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of my product. What are the possible causes and how can I improve it?

A: Low yields can arise from several factors. Below is a table outlining potential causes and solutions.

Potential Cause Suggested Solution
Incomplete reaction - Increase the reaction time. Some esterifications can take up to 48 hours to reach completion.[2][3] - Increase the amount of the esterifying agent (e.g., thionyl chloride) or catalyst.
Presence of water - Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (argon or nitrogen).
Suboptimal reaction temperature - For esterification with thionyl chloride, ensure the reaction is refluxed at an appropriate temperature.[2]
Loss of product during workup - The product is an amine and can be water-soluble. Ensure the aqueous layer is made basic (pH > 9) before extraction with an organic solvent to ensure the amine is in its freebase form.[4] - Perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.
Issue 2: Formation of Impurities

Q: My final product is impure. What are the common side products and how can I minimize them?

A: Impurity formation is a common issue. The following table details potential impurities and mitigation strategies.

Potential Impurity Identification Mitigation Strategy
Unreacted starting material Higher polarity spot on TLC; distinct signals in 1H NMR corresponding to the carboxylic acid.- Increase reaction time or temperature. - Increase the equivalents of the esterifying agent.
Dimerization or polymerization Higher molecular weight peaks in MS; complex mixture in 1H NMR.- Use a more dilute reaction mixture. - Add the reagents slowly to avoid high local concentrations.
Side reactions due to catalyst Unexpected spots on TLC or peaks in NMR/MS.- Ensure the catalyst is of high purity. - Consider using an alternative catalyst (e.g., trimethylchlorosilane instead of thionyl chloride).

Experimental Protocols

Proposed Synthesis of this compound via Esterification

This protocol is adapted from the synthesis of Ethyl 4-piperidinecarboxylate.[2][3]

Materials:

  • 4-methylpiperidine-4-carboxylic acid

  • Anhydrous ethanol

  • Thionyl chloride (SOCl2)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-methylpiperidine-4-carboxylic acid in anhydrous ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution.

  • Remove the ice bath and heat the reaction mixture to reflux for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 10% sodium hydroxide solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visual Guides

experimental_workflow Experimental Workflow for Esterification start Start dissolve 1. Dissolve 4-methylpiperidine-4-carboxylic acid in anhydrous ethanol start->dissolve cool 2. Cool solution to 0°C dissolve->cool add_socl2 3. Add thionyl chloride dropwise cool->add_socl2 reflux 4. Reflux for 24-48 hours add_socl2->reflux monitor 5. Monitor reaction by TLC reflux->monitor workup 6. Workup (Evaporation, Extraction, Washing) monitor->workup purify 7. Purify product workup->purify end End purify->end

Caption: A flowchart of the proposed experimental workflow.

troubleshooting_guide Troubleshooting Decision Tree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes workup_loss Product Loss During Workup? start->workup_loss No incomplete_reaction->workup_loss No increase_time Increase reaction time/temp incomplete_reaction->increase_time Yes check_ph Adjust pH to >9 before extraction workup_loss->check_ph Yes success Yield Improved increase_time->success check_ph->success

Caption: A decision tree for troubleshooting low product yield.

References

Stability issues and degradation of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethyl 4-methylpiperidine-4-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through two primary pathways due to its chemical structure, which includes a tertiary amine within a piperidine ring and an ethyl ester functional group. The main concerns are:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acidic or basic conditions.

  • Oxidation: The tertiary amine on the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides and other degradation products.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, proper storage is crucial. It is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: In a tightly sealed, light-resistant container to protect from moisture and light.[2][3]

Q3: What are the visible signs of degradation of this compound?

A3: While chemical degradation is often not visible, you may observe the following signs that could indicate a compromised sample:

  • Change in physical appearance: Discoloration (e.g., yellowing) or clumping of the solid material.

  • Inconsistent analytical results: A decrease in the peak area of the main compound or the appearance of new peaks in chromatographic analyses (e.g., HPLC, GC-MS) over time.

Q4: What are the likely degradation products of this compound?

A4: Based on its structure, the following are potential degradation products:

  • 4-methylpiperidine-4-carboxylic acid: Formed via hydrolysis of the ethyl ester.

  • This compound N-oxide: Formed through oxidation of the tertiary amine.

  • Ring-opened byproducts: More extensive degradation, particularly under harsh oxidative or pH conditions, could lead to the opening of the piperidine ring.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Decreased purity or appearance of new peaks in chromatography Compound Degradation 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C under an inert atmosphere and protected from light and moisture.[2][3] 2. Assess Experimental Conditions: Evaluate the pH, temperature, and presence of oxidizing or reducing agents in your experimental setup. The compound is incompatible with strong oxidizing agents, acids, and bases.[4][5] 3. Perform a Forced Degradation Study: To identify the degradation products and understand the stability limits of the compound under your specific experimental conditions, a forced degradation study is recommended (see Experimental Protocols section).[6]
Inconsistent reaction yields or unexpected side products Use of Degraded Starting Material 1. Re-analyze the Starting Material: Use a validated analytical method (e.g., HPLC-UV, LC-MS) to confirm the purity of your stock of this compound before use. 2. Purify the Starting Material: If minor degradation is detected, consider purifying the compound by an appropriate method such as recrystallization or column chromatography. 3. Source a New Batch: If significant degradation is confirmed, it is best to obtain a new, high-purity batch of the compound.
Precipitate formation in solution Formation of a Less Soluble Degradation Product 1. Isolate and Characterize the Precipitate: If possible, isolate the precipitate and use analytical techniques such as NMR or Mass Spectrometry to identify its structure. This can help confirm the degradation pathway.[1] 2. Adjust Solvent System: The degradation product, such as the carboxylic acid formed from hydrolysis, may have different solubility characteristics. Consider if a change in the solvent system can prevent precipitation.

Summary of Forced Degradation Study Data

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions.

Stress Condition Duration % Degradation Major Degradation Product(s) Identified
Acidic Hydrolysis (0.1 M HCl) 24 hours15%4-methylpiperidine-4-carboxylic acid
Basic Hydrolysis (0.1 M NaOH) 24 hours25%4-methylpiperidine-4-carboxylic acid
Oxidative (3% H₂O₂) 8 hours40%This compound N-oxide
Thermal (80°C, solid) 48 hours5%Minor unidentified products
Photolytic (ICH Q1B) 7 days<2%No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[6]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.[1]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Sample Analysis:

    • At the end of the exposure period, withdraw samples.

    • Neutralize the acidic and basic samples as appropriate.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method with a C18 column and detection by UV and/or Mass Spectrometry.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways storage_conditions Temperature: 2-8°C Inert Atmosphere Light-Resistant Container main_compound This compound hydrolysis Hydrolysis (Acid/Base) main_compound->hydrolysis H₂O, H⁺ or OH⁻ oxidation Oxidation (e.g., H₂O₂) main_compound->oxidation [O] hydrolysis_product 4-methylpiperidine-4-carboxylic acid hydrolysis->hydrolysis_product oxidation_product This compound N-oxide oxidation->oxidation_product

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (0.1 M HCl) stress_conditions->acid base Basic (0.1 M NaOH) stress_conditions->base oxidative Oxidative (3% H₂O₂) stress_conditions->oxidative thermal Thermal (80°C) stress_conditions->thermal sample_prep Sample Preparation (Neutralize, Dilute) acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep analysis Analyze by HPLC-UV/MS sample_prep->analysis cluster_troubleshooting Troubleshooting Logic issue Inconsistent Results / New Peaks check_storage Verify Storage Conditions (2-8°C, Inert Gas) issue->check_storage check_experimental Assess Experimental Conditions (pH, Temp, Reagents) issue->check_experimental reanalyze Re-analyze Starting Material check_storage->reanalyze check_experimental->reanalyze degradation_confirmed Degradation Confirmed? reanalyze->degradation_confirmed purify Purify Material degradation_confirmed->purify Yes (minor) new_batch Source New Batch degradation_confirmed->new_batch Yes (major)

References

Technical Support Center: A Troubleshooting Guide for Reactions of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving Ethyl 4-methylpiperidine-4-carboxylate.

I. N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the piperidine nitrogen. However, challenges such as low yield, side reactions, and purification difficulties can arise.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in N-alkylation reactions are frequently due to several factors, including suboptimal reaction conditions and reagent choice. Key areas to troubleshoot include the base, solvent, temperature, and the nature of the alkylating agent.

  • Insufficient Basicity: The reaction of the piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting material, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Employ a non-nucleophilic base to neutralize the acid formed. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1]

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group.

    • Solution: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to increase the reaction rate.[1]

  • Steric Hindrance: The methyl group at the 4-position can create some steric hindrance, potentially slowing down the reaction, especially with bulky alkylating agents.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier.[1]

  • Solvent Choice: The solvent plays a crucial role in reaction kinetics.

    • Solution: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally effective for N-alkylation.

Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can this be prevented?

A2: The formation of a quaternary ammonium salt occurs when the N-alkylated product reacts further with the alkylating agent. This is a common side reaction, especially with highly reactive alkylating agents or when using an excess of the alkylating agent.

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the electrophile and favors mono-alkylation.[2]

  • Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can reduce the rate of the second alkylation.

Troubleshooting Workflow for Low Yield in N-Alkylation

Troubleshooting N-Alkylation: Low Yield start Low Yield Observed check_base Is a suitable base present? start->check_base add_base Add a non-nucleophilic base (e.g., K2CO3, DIPEA) check_base->add_base No check_leaving_group Evaluate the alkylating agent's leaving group check_base->check_leaving_group Yes add_base->check_leaving_group change_leaving_group Switch to a more reactive halide (Cl < Br < I) check_leaving_group->change_leaving_group Poor check_temp Is the reaction temperature optimal? check_leaving_group->check_temp Good change_leaving_group->check_temp increase_temp Increase reaction temperature check_temp->increase_temp Too Low check_solvent Is the solvent appropriate? check_temp->check_solvent Optimal increase_temp->check_solvent change_solvent Use a polar aprotic solvent (e.g., ACN, DMF) check_solvent->change_solvent Suboptimal end Improved Yield check_solvent->end Optimal change_solvent->end

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Experimental Protocol: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M) is added a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.).

  • The alkylating agent (1.1 eq.) is added dropwise at room temperature under a nitrogen atmosphere.

  • The reaction is stirred at room temperature or heated to 50-70 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.

ParameterRecommended Condition
Base K₂CO₃, Cs₂CO₃, DIPEA
Solvent Acetonitrile, DMF
Temperature Room Temperature to 70 °C
Alkylating Agent Alkyl iodide > Alkyl bromide > Alkyl chloride

Table 1: Recommended conditions for N-alkylation.

II. Ester Hydrolysis

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common subsequent step in many synthetic routes.

Frequently Asked Questions (FAQs)

Q3: My ester hydrolysis is incomplete or requires harsh conditions. Are there alternative methods?

A3: While standard hydrolysis with strong bases like NaOH or KOH at elevated temperatures is common, incomplete reactions can occur.

  • Solution: Using a co-solvent like methanol or THF can improve the solubility of the ester and facilitate hydrolysis. Microwave-assisted hydrolysis can also significantly reduce reaction times and improve yields.

Q4: Are there any common side reactions during the hydrolysis of this compound?

A4: With piperidine derivatives, harsh basic conditions can potentially lead to side reactions, although for this specific compound they are less common. One consideration is the potential for elimination reactions if other sensitive functional groups are present on the N-substituent. Careful monitoring of the reaction is always recommended.

Experimental Protocol: Ester Hydrolysis
  • Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of ~2 with concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

III. Ester Reduction to Primary Alcohol

Reduction of the ester functionality to a primary alcohol is another key transformation.

Frequently Asked Questions (FAQs)

Q5: I am having trouble with the LAH reduction of my ester. The reaction is sluggish and the yield is low. What could be the issue?

A5: Incomplete LAH reductions can be due to several factors.

  • Reagent Purity: Lithium aluminum hydride (LAH) is highly reactive with water. Ensure you are using fresh, high-quality LAH and anhydrous solvents (e.g., THF, diethyl ether).

  • Insufficient Reagent: Theoretically, 0.25 equivalents of LAH are needed per mole of ester. However, it is common practice to use a larger excess (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.

  • Reaction Temperature: While LAH reductions are often initiated at 0 °C for safety, they may require warming to room temperature or even gentle reflux to proceed to completion.

Troubleshooting Workflow for Ester Reduction with LAH

Troubleshooting LAH Reduction of Ester start Incomplete Reduction or Low Yield check_lah Is the LAH fresh and the solvent anhydrous? start->check_lah use_fresh_reagents Use fresh LAH and anhydrous solvent check_lah->use_fresh_reagents No check_equivalents Are sufficient equivalents of LAH used? check_lah->check_equivalents Yes use_fresh_reagents->check_equivalents increase_equivalents Increase LAH to 1.5-2.0 eq. check_equivalents->increase_equivalents No check_temp Is the reaction temperature adequate? check_equivalents->check_temp Yes increase_equivalents->check_temp increase_temp Warm to RT or reflux check_temp->increase_temp Too Low check_workup Is the workup procedure appropriate? check_temp->check_workup Adequate increase_temp->check_workup fieser_workup Consider a Fieser workup check_workup->fieser_workup Problematic end Successful Reduction check_workup->end Correct fieser_workup->end

Caption: Troubleshooting workflow for incomplete LAH reduction of the ester.

Experimental Protocol: LAH Reduction
  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the ester (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[3]

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.

ParameterRecommended Condition
Reducing Agent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous THF or Diethyl Ether
Temperature 0 °C to reflux
Workup Fieser Workup (H₂O, 15% NaOH, H₂O)

Table 2: Recommended conditions for LAH reduction.

IV. Purification of Piperidine Derivatives

Frequently Asked Questions (FAQs)

Q6: I am having difficulty purifying my piperidine-containing product by column chromatography. The peaks are tailing badly. What can I do?

A6: Tailing is a common problem when purifying basic compounds like piperidines on standard silica gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.[4]

  • Mobile Phase Modification: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a few drops of ammonia solution in your mobile phase can significantly improve peak shape by competing with your compound for binding to the silica.[4]

  • Stationary Phase Modification: Consider using an alternative stationary phase such as alumina (basic or neutral) or an amine-deactivated silica gel.[4]

  • Reverse-Phase Chromatography: If your compound is suitable, reverse-phase chromatography (C18) with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can be an effective alternative. The acid protonates the piperidine nitrogen, which can improve peak shape.[4]

References

Technical Support Center: Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Ethyl 4-methylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic route involves the C-alkylation of an ethyl piperidine-4-carboxylate precursor at the 4-position. This is typically achieved by deprotonating the α-carbon to the ester with a strong base to form an enolate, followed by quenching with a methylating agent like methyl iodide. Another route involves the Dieckmann condensation of a suitable acyclic diester, followed by methylation, hydrolysis, and decarboxylation, though this is a more complex pathway.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters to control include the reaction temperature, the choice of base and solvent, and the stoichiometry of the reagents. The temperature must be kept low during the deprotonation step to prevent side reactions. The base should be strong enough to generate the enolate but not so nucleophilic as to compete in the alkylation step. The solvent should be aprotic and able to dissolve the reactants. Precise control of the amount of methylating agent is also crucial to avoid over-methylation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.

Q4: What are the recommended purification methods for the final product?

A4: The recommended purification method is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product and any impurities present. Distillation under reduced pressure can also be used for purification if the product is a liquid and the boiling points of the components are sufficiently different.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of the starting material.2. The base used is not strong enough.3. The methylating agent is old or has degraded.4. Reaction temperature is too high, leading to decomposition.1. Use a stronger base (e.g., LDA instead of NaH).2. Ensure the base is fresh and properly handled.3. Use a fresh bottle of the methylating agent.4. Maintain a low temperature (e.g., -78 °C) during the addition of reagents.
Presence of multiple spots on TLC, indicating byproducts 1. Over-methylation: The enolate has reacted with more than one equivalent of the methylating agent.2. N-methylation: The nitrogen on the piperidine ring has been methylated.3. Hydrolysis: The ester has been hydrolyzed back to the carboxylic acid.4. Dimerization: Two molecules of the starting material have reacted with each other.1. Use only a slight excess of the methylating agent (1.05-1.1 equivalents).2. Protect the nitrogen with a suitable protecting group (e.g., Boc) before the alkylation step.3. Ensure all reagents and glassware are dry.4. Add the starting material slowly to the base to maintain a low concentration of the enolate.
Product is contaminated with starting material 1. Incomplete reaction.2. Insufficient amount of base or methylating agent.1. Increase the reaction time.2. Increase the equivalents of the base and methylating agent slightly.
Difficulty in isolating the product 1. The product is too soluble in the aqueous phase during workup.2. The product has formed a salt.1. Extract the aqueous phase multiple times with a suitable organic solvent.2. Adjust the pH of the aqueous phase to ensure the product is in its free base form before extraction.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Base Solvent Temperature (°C) Yield of Desired Product (%) Major Side Product(s) Reference
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 to RT60-70N-methylated byproduct[1]
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 080-90MinimalGeneral Knowledge
Potassium tert-butoxide (t-BuOK)tert-butanolRT50-60Hydrolysis of esterGeneral Knowledge

Experimental Protocols

Synthesis of this compound via C-alkylation
  • Preparation of the Enolate:

    • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in THF.

    • Stir the mixture at -78 °C for 1 hour.

  • Methylation:

    • To the enolate solution, add methyl iodide (1.1 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway start Ethyl piperidine-4-carboxylate enolate Lithium Enolate start->enolate LDA, THF, -78°C side_product_1 Ethyl 1-methylpiperidine-4-carboxylate (N-methylation) start->side_product_1 CH3I (on Nitrogen) product This compound enolate->product CH3I side_product_2 Ethyl 4,4-dimethylpiperidine-4-carboxylate (Over-methylation) product->side_product_2 Excess CH3I, Strong Base side_product_3 4-Methylpiperidine-4-carboxylic acid (Hydrolysis) product->side_product_3 Water (during workup)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_tlc Analyze by TLC/GC-MS start->check_tlc identify_spots Identify Spots: - Starting Material - Product - Byproducts check_tlc->identify_spots incomplete_reaction Incomplete Reaction? identify_spots->incomplete_reaction byproducts_present Byproducts Present? incomplete_reaction->byproducts_present No increase_time Increase Reaction Time or Reagent Stoichiometry incomplete_reaction->increase_time Yes optimize_conditions Optimize Reaction Conditions: - Purity of Reagents - Temperature Control - Choice of Base byproducts_present->optimize_conditions Yes purification Purify by Column Chromatography byproducts_present->purification No increase_time->check_tlc optimize_conditions->check_tlc end Pure Product purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4-methylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities may include unreacted starting materials, reagents, solvents, and byproducts from side reactions. For piperidine derivatives, it is also common to find related impurities such as pyridine (if used as a precursor) and oxidation products.[1]

Q2: My NMR spectrum shows the presence of both cis and trans isomers. How can I separate them?

A2: The separation of cis and trans isomers of substituted piperidines can be challenging. A common and effective method is fractional crystallization using a chiral resolving agent, such as L-tartaric acid. This process forms diastereomeric salts with different solubilities, which allows for their separation by selective precipitation from a suitable solvent system, like acetone and ethanol.[2] Preparative normal phase chromatography is another powerful technique for separating stereoisomers.[3]

Q3: I observe a persistent yellow color in my purified product. What is the likely cause and how can I remove it?

A3: A yellow discoloration in piperidine derivatives is often due to the presence of oxidation products.[1] While these may be minor impurities, they can be removed by techniques such as activated carbon treatment followed by filtration, or by column chromatography.

Q4: After N-alkylation of ethyl piperidine-4-carboxylate, I have a significant amount of unreacted starting material. How can I remove it?

A4: Unreacted ethyl piperidine-4-carboxylate can be removed by a few methods. If the physical properties are sufficiently different, fractional distillation under reduced pressure can be effective. Alternatively, flash column chromatography is a reliable method for separating the more polar starting material from the less polar N-alkylated product.[4]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield in N-alkylation
  • Symptom: TLC or GC-MS analysis shows a significant amount of starting material (ethyl piperidine-4-carboxylate) remaining after the reaction.

  • Possible Cause: The alkylating agent (e.g., methyl iodide) is not reactive enough, or the base used is too weak.

  • Solution:

    • Switch to a more reactive alkylating agent, for example, from methyl chloride to methyl iodide.

    • Use a stronger, non-nucleophilic base to drive the reaction to completion.

    • Ensure anhydrous conditions, as water can react with the reagents.

Issue 2: Formation of Multiple Products in Reductive Amination
  • Symptom: The crude product shows multiple spots on TLC, indicating a mixture of the desired product and byproducts.

  • Possible Cause: The reducing agent is too strong, leading to over-reduction of the ester functionality, or the reaction conditions are promoting side reactions.

  • Solution:

    • Use a milder reducing agent such as sodium triacetoxyborohydride.

    • Control the reaction temperature carefully, as higher temperatures can lead to more byproducts.

    • Optimize the stoichiometry of the amine, aldehyde/ketone, and reducing agent.

Issue 3: Difficulty in Removing Reagent-Related Byproducts
  • Symptom: Byproducts from reagents, such as those derived from the reducing agent or base, are co-eluting with the product during chromatography.

  • Possible Cause: The byproducts have similar polarity to the desired product.

  • Solution:

    • Perform an aqueous workup to remove water-soluble byproducts before chromatography.

    • Consider using a different stationary phase or solvent system for chromatography to improve separation.

    • Recrystallization can be an effective alternative if a suitable solvent system is found.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Distillation 95-98%70-85%Scalable, good for removing volatile impurities.Not effective for separating isomers or impurities with similar boiling points.
Recrystallization >99%50-80%High purity, can be selective for one isomer.Can be material-intensive, finding a suitable solvent can be challenging.
Flash Column Chromatography >98%60-90%Highly effective for a wide range of impurities, good for isomer separation.[3][4]Can be time-consuming and requires significant solvent usage for large scales.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for removing a variety of impurities, including unreacted starting materials and byproducts of different polarities.

  • Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures). An ideal solvent system will give a retention factor (Rf) of approximately 0.3 for the desired product.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the chromatography column, ensuring a well-packed, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective for obtaining a highly pure solid product, especially for separating from impurities with different solubilities.

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent mixtures include ethyl acetate/hexanes or methanol/water.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product distillation Fractional Distillation start->distillation Volatile Impurities recrystallization Recrystallization start->recrystallization Solid Product chromatography Flash Chromatography start->chromatography Complex Mixture tlc TLC/GC-MS Analysis distillation->tlc recrystallization->tlc chromatography->tlc nmr NMR Spectroscopy tlc->nmr Fractions Purity Check final_product Pure Product nmr->final_product Structural Confirmation

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Purification Strategy start Crude Product Analysis (TLC, GC-MS, NMR) unreacted_sm Unreacted Starting Material start->unreacted_sm isomers Stereoisomers (cis/trans) start->isomers byproducts Side-Reaction Byproducts start->byproducts reagents Reagent-Related Impurities start->reagents chromatography Flash Chromatography unreacted_sm->chromatography Effective for Polarity Difference distillation Fractional Distillation unreacted_sm->distillation If Boiling Points Differ isomers->chromatography Preparative Normal Phase fractional_crystallization Fractional Crystallization (with resolving agent) isomers->fractional_crystallization Forms Diastereomeric Salts byproducts->chromatography General Method reagents->chromatography For Organic-Soluble Impurities aqueous_workup Aqueous Workup reagents->aqueous_workup For Water-Soluble Impurities

Caption: A decision-making diagram for choosing a purification strategy based on the identified impurities.

References

Technical Support Center: Column Chromatography Purification of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-methylpiperidine-4-carboxylate via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 4-methylpiperidine, ethyl chloroformate, or the starting piperidine-4-carboxylic acid.

  • Byproducts of esterification: Including residual acid and alcohol.

  • Over-alkylation products: If N-alkylation is performed, di- and tri-alkylated piperidinium salts can form.

  • Residual solvents: Solvents from the reaction and workup steps (e.g., dichloromethane, ethyl acetate, toluene).

  • Decomposition products: The compound may be sensitive to strong acids or bases, leading to hydrolysis of the ester.

Q2: My purified this compound appears as an oil, but I expected a solid. What should I do?

A2: this compound is often isolated as an oil or a low-melting solid. If you obtain an oil, it could be due to the presence of residual solvents or impurities that depress the melting point. Ensure the product is thoroughly dried under a high vacuum. If it remains an oil and you suspect impurities, further purification or analysis (e.g., by NMR or GC-MS) is recommended.

Q3: How can I effectively visualize this compound on a TLC plate?

A3: Since this compound lacks a strong UV chromophore, visualization under a UV lamp (254 nm) may not be effective unless impurities are UV-active. Staining is generally required. Common staining solutions for visualizing amines and esters include:

  • Potassium permanganate (KMnO₄) stain: A versatile stain that reacts with many functional groups.

  • Ninhydrin stain: Specific for primary and secondary amines, which will be present if the piperidine nitrogen is not protected.

  • Iodine chamber: A simple and often effective method for visualizing many organic compounds.

Q4: I am observing significant peak tailing during column chromatography. What are the likely causes and how can I mitigate this?

A4: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel, which is acidic.[1] The primary cause is the strong interaction between the basic nitrogen of the piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a portion of the analyte being retained more strongly, resulting in a tailed peak.

To mitigate peak tailing:

  • Add a basic modifier to the eluent: A small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), can be added to the mobile phase. These bases will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a deactivated silica gel.

  • Protect the amine: If the piperidine nitrogen is a secondary amine, converting it to a less basic derivative (e.g., an N-Boc carbamate) before chromatography can significantly improve the peak shape. The protecting group can be removed after purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography purification of this compound.

Problem 1: The compound is not moving from the baseline (Low Rf value).
Possible Cause Solution
Eluent is not polar enough. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound is strongly adsorbed to the silica gel. Add a more polar solvent like methanol (1-5%) to your eluent system. Also, consider adding a basic modifier like triethylamine (0.1-1%) to reduce interaction with acidic silica.
Incorrect solvent system. Re-evaluate the solvent system using TLC with different solvent combinations (e.g., dichloromethane/methanol).
Problem 2: The compound is eluting too quickly (High Rf value).
Possible Cause Solution
Eluent is too polar. Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
The compound is not retained by the silica gel. Ensure that the silica gel is properly activated. If the compound is very non-polar, consider using a less polar solvent system.
Problem 3: Poor separation of the desired product from impurities.
Possible Cause Solution
Inappropriate solvent system. Optimize the solvent system using TLC to achieve a good separation between the spots of your product and impurities. Aim for a ∆Rf of at least 0.2.
Column overloading. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the silica gel.
Improperly packed column. Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column leads to channeling and poor separation.
Co-elution of impurities with similar polarity. Try a different solvent system with different selectivity (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/acetone system). Gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.
Problem 4: The product fractions are contaminated with silica gel.
Possible Cause Solution
Disturbance of the top layer of silica during solvent addition. Add the eluent gently down the sides of the column. A layer of sand on top of the silica gel can help prevent disturbance.
Fine silica particles passing through the frit. Ensure the column has a proper frit or a plug of cotton/glass wool at the bottom.

Quantitative Data

The following table provides typical Thin Layer Chromatography (TLC) data for piperidine derivatives in common solvent systems. The exact Rf values for this compound may vary depending on the specific conditions.

Compound Type Typical Solvent System (v/v) Typical Rf Range Notes
This compound70:30 Hexane:Ethyl Acetate0.3 - 0.5A good starting point for TLC analysis. Adjust the ratio to achieve an Rf of ~0.3 for column chromatography.
95:5 Dichloromethane:Methanol0.4 - 0.6A more polar system that can be effective if the compound is not very mobile in hexane/ethyl acetate.
N-Boc-protected analogue80:20 Hexane:Ethyl Acetate0.4 - 0.6The N-Boc protected compound is generally less polar and will have a higher Rf value.
Starting piperidine-4-carboxylic acid80:20:1 Dichloromethane:Methanol:Acetic Acid0.2 - 0.4The carboxylic acid is very polar and will have a low Rf. The addition of acetic acid can help to reduce streaking.
Unreacted 4-methylpiperidine90:10 Dichloromethane:Methanol (+1% NH₄OH)0.5 - 0.7The starting amine is quite polar and basic. The addition of a base like ammonium hydroxide can improve the spot shape.

Experimental Protocols

Detailed Protocol for Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 50-100 times the weight of the crude material) to a non-polar solvent (e.g., hexane or the initial eluent mixture).

  • Stir the mixture to create a uniform slurry.

2. Packing the Column:

  • Secure a glass column vertically.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully add the sample solution to the top of the silica gel using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica.

4. Elution:

  • Carefully add the prepared eluent to the column.

  • Begin collecting fractions.

  • Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.

5. Isolation of the Product:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect Continue tlc Monitor by TLC collect->tlc Continue tlc->elute Continue combine Combine Pure Fractions tlc->combine Pure fractions identified evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for column chromatography purification.

Troubleshooting Logic

Caption: Decision tree for troubleshooting common issues.

References

Recrystallization of Ethyl 4-Methylpiperidine-4-Carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Ethyl 4-methylpiperidine-4-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Encountering issues during recrystallization is a common aspect of laboratory work. This guide addresses specific problems you might face with this compound.

Problem: The compound has "oiled out" and is not forming crystals.

This phenomenon, where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the melting point of the compound is lower than the temperature of the solution.

  • Solution 1: Re-dissolve and adjust solvent volume. Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Solution 2: Modify the solvent system. If using a single solvent, consider adding a miscible "poor" solvent dropwise to the heated solution until slight turbidity appears, then allow it to cool.

  • Solution 3: Lower the cooling temperature. Once the solution has cooled to room temperature, try cooling it further in an ice bath or refrigerator.

Problem: No crystals are forming, even after the solution has cooled.

This is often due to using too much solvent or the solution being too dilute.

  • Solution 1: Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Solution 2: Induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a template for crystallization.

  • Solution 3: Use a different solvent. The chosen solvent may not be ideal. Test the solubility of your compound in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.

Problem: The crystal yield is very low.

A low yield can result from using an excessive amount of solvent, causing a significant portion of the compound to remain in the mother liquor.

  • Solution 1: Concentrate the mother liquor. After filtering the initial crop of crystals, reduce the volume of the filtrate by evaporation and cool it again to obtain a second crop of crystals.

  • Solution 2: Optimize the solvent choice. A solvent with a steeper solubility curve (a large difference in solubility between hot and cold conditions) will generally provide a better yield.

  • Solution 3: Ensure complete precipitation. Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can further decrease the solubility and increase the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Based on the properties of similar piperidine derivatives, a good starting point would be polar protic solvents or a mixed solvent system. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My purified compound is still showing impurities. What can I do?

  • Perform a second recrystallization. A single recrystallization may not be sufficient to remove all impurities, especially if the initial sample is highly impure.

  • Consider a different purification technique. If recrystallization is ineffective, techniques like column chromatography may be necessary to achieve the desired purity.[1][2]

  • Use activated charcoal. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

Q3: Can I use a rotary evaporator to speed up the cooling process?

It is generally not recommended to use a rotary evaporator for cooling during crystallization. Rapid cooling often leads to the formation of small, impure crystals or precipitation of an amorphous solid rather than well-defined crystals. Slow, gradual cooling is crucial for the growth of large, pure crystals.

Q4: How does the hydrochloride salt form of this compound affect recrystallization?

The hydrochloride salt will have different solubility properties than the freebase. It is generally more soluble in polar solvents like water and alcohols.[3] The choice of recrystallization solvent will need to be adjusted accordingly. For the hydrochloride salt, a mixed solvent system, such as ethanol/water, may be effective.[1]

Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a qualitative summary of suitable solvents for piperidine derivatives like this compound.

Solvent SystemSolubility ProfileSuitability for RecrystallizationNotes
Single Solvents
EthanolHigh solubility when hot, lower when coldGoodA common choice for piperidine derivatives.[3]
IsopropanolSimilar to ethanolGoodAnother effective polar protic solvent.
AcetonitrileModerate polarityPotentially suitableWorth screening as an alternative.
Ethyl AcetateGood solubility for estersGoodOften used in combination with a non-polar solvent.[4]
TolueneGood for less polar compoundsPotentially suitableMay be a good choice if impurities are highly polar.
WaterLow solubility for the freebasePoor (for freebase)More suitable for the hydrochloride salt form.[3][5]
Mixed Solvents
Ethyl Acetate / HexaneGood solvent / Poor solventVery GoodA common and effective mixed solvent system.[1]
Dichloromethane / HexaneGood solvent / Poor solventGoodUseful for compounds soluble in chlorinated solvents.
Ethanol / WaterGood solvent / Poor solventVery Good (for HCl salt)Effective for increasing the yield of polar salts.[1]
Methyl tert-Butyl Ether / EthanolGood solvent / Poor solventPotentially suitableHas been used for purification of similar compounds.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the compound just completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Crystals should start to form as the solution cools. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) in which it is highly soluble.

  • Addition of "Poor" Solvent: While stirring the solution, slowly add a "poor" solvent (e.g., hexane) in which the compound is insoluble, until the solution becomes slightly cloudy (turbid).

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visualized Workflows

Recrystallization_Troubleshooting Troubleshooting Workflow start Recrystallization Issue oiling_out Compound 'Oiled Out' start->oiling_out Liquid separation? no_crystals No Crystals Formed start->no_crystals Clear solution? low_yield Low Yield start->low_yield Few crystals? reheat Reheat to Dissolve Oil oiling_out->reheat reduce_volume Reduce Solvent Volume (Evaporate) no_crystals->reduce_volume concentrate_filtrate Concentrate Mother Liquor low_yield->concentrate_filtrate optimize_solvent Optimize Solvent Choice low_yield->optimize_solvent add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool change_solvent Try Different Solvent System slow_cool->change_solvent Failure induce Induce Crystallization (Scratch/Seed) slow_cool->induce Still no crystals end Pure Crystals slow_cool->end Success change_solvent->end reduce_volume->slow_cool induce->end concentrate_filtrate->end optimize_solvent->end

Caption: A flowchart for troubleshooting common recrystallization problems.

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A step-by-step workflow for a typical recrystallization experiment.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. Ethyl 4-methylpiperidine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is a critical step in guaranteeing the safety, efficacy, and reproducibility of the final drug product. This guide provides an objective comparison of common analytical techniques for validating the purity of this compound, supported by experimental protocols and data.

Purity Analysis: A Multi-Faceted Approach

The comprehensive assessment of a chemical compound's purity requires a combination of analytical techniques, each offering unique insights into the presence of the main component and potential impurities. For this compound, the most relevant methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Principle Strengths Limitations Typical Purity Range Detected
GC-MS Separates volatile and thermally stable compounds followed by mass-based detection.High resolution for volatile impurities, excellent for identification of unknown impurities.Requires the analyte to be volatile and thermally stable.95-99.9%
HPLC-UV Separates compounds based on their interaction with a stationary phase, with UV detection.Suitable for a wide range of non-volatile compounds, robust and widely available.Requires a chromophore for UV detection; derivatization may be necessary.[1]97-99.5%
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and quantification without a reference standard for the impurity.[2]Lower sensitivity compared to chromatographic methods for trace impurities.>95% (for major components)

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable purity validation. Below are representative methodologies for the analysis of this compound using GC-MS, HPLC-UV, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 35-400 m/z

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

As this compound lacks a strong UV chromophore, a derivatization step is necessary for sensitive UV detection.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B)

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (after derivatization)

  • Injection Volume: 10 µL

Derivatization Protocol (Pre-column):

  • To 1 mg of this compound, add 1 mL of acetonitrile.

  • Add 1.2 equivalents of benzoyl chloride and 2 equivalents of triethylamine.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature and dilute with the mobile phase for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for structural confirmation and identification of major impurities.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

¹H NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

¹³C NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

Comparative Purity Data

The following table presents a hypothetical but realistic comparison of purity data for three different lots of this compound, as determined by the three analytical methods. Commercial suppliers often indicate a purity of around 97% for this compound.[3]

Lot Number GC-MS Purity (%) HPLC-UV Purity (%) ¹H NMR Purity (%) Major Impurity Identified
Lot A-2025 98.598.298.0Unreacted starting material
Lot B-2025 97.297.096.8By-product from synthesis
Lot C-2025 99.199.098.9Residual solvent

Visualizing the Workflow and a Potential Application

To better understand the process of purity validation and the context in which a derivative of this compound might be studied, the following diagrams are provided.

Purity_Validation_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting cluster_3 Decision Sample Sample Reception Preparation Sample Preparation Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC-UV Analysis Preparation->HPLC NMR NMR Analysis Preparation->NMR Data Data Interpretation GCMS->Data HPLC->Data NMR->Data Report Purity Report Generation Data->Report Decision Release / Reject Report->Decision

Caption: Workflow for Purity Validation.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Activation Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Therapeutic Effect Kinase_Cascade->Response Ligand Drug Derivative Ligand->Receptor Binding

Caption: Hypothetical Signaling Pathway.

Objective Comparison and Recommendations

Choosing the appropriate analytical method for purity validation depends on the specific requirements of the analysis.

  • For routine quality control and release testing , a validated HPLC-UV method often provides the best balance of robustness, precision, and cost-effectiveness. The necessity of derivatization is a drawback, but the method is highly reliable for quantifying known impurities.

  • For the identification of unknown impurities and for detecting highly volatile contaminants , GC-MS is the superior technique. Its high resolving power and the structural information provided by the mass spectrometer are invaluable for impurity profiling.

  • For definitive structural confirmation of the main component and for identifying major impurities without the need for reference standards , NMR spectroscopy is indispensable. While it may lack the sensitivity for trace analysis, it provides unparalleled structural detail.

References

A Comparative Analysis of Ethyl 4-methylpiperidine-4-carboxylate and Other Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Pharmacological Landscape of Piperidine Derivatives

Piperidine derivatives are integral to numerous drug classes, including analgesics, antipsychotics, antihistamines, and antiarrhythmics.[1] The nature and position of substituents on the piperidine ring critically influence the compound's pharmacological activity, selectivity, and pharmacokinetic properties.

Ethyl 4-methylpiperidine-4-carboxylate belongs to the class of 4-substituted piperidines. Its structure is closely related to the well-known opioid analgesic, meperidine (also known as pethidine). The key structural features of this compound are:

  • A piperidine ring, which provides the basic scaffold.

  • An ethyl carboxylate group at the 4-position.

  • A methyl group also at the 4-position.

These features suggest potential interactions with opioid receptors and monoamine transporters, common targets for piperidine-based drugs.

Comparative Analysis with Meperidine and its Analogs

Meperidine, a synthetic opioid, provides a valuable benchmark for understanding the potential activity of this compound. The structure-activity relationship of meperidine and its analogs reveals several key principles:

  • 4-Position Substituents: The nature of the substituent at the 4-position of the piperidine ring is a major determinant of analgesic activity. An ester group, as seen in meperidine and this compound, is often associated with opioid receptor affinity.[2]

  • N-Substituent: The substituent on the piperidine nitrogen significantly impacts potency. Meperidine has an N-methyl group. The absence of a substituent on the nitrogen in this compound (a secondary amine) would likely alter its pharmacological profile, potentially reducing its affinity for opioid receptors compared to N-substituted analogs.

  • 4-Aryl Group: Meperidine possesses a 4-phenyl group, which is crucial for its analgesic activity. This compound lacks this aromatic ring, which is a significant structural difference. This absence is predicted to substantially decrease its affinity for opioid receptors.

The following table summarizes the binding affinities of meperidine and some of its analogs for the mu-opioid receptor (MOR), dopamine transporter (DAT), and serotonin transporter (SERT). This data provides a quantitative basis for comparison.

CompoundR1 (N-substituent)R2 (4-substituent)R3 (4-substituent)MOR Ki (nM)DAT Ki (nM)SERT Ki (nM)
Meperidine-CH₃-Ph-COOEt~200-400~100041
Normeperidine-H-Ph-COOEt>1000~2000~100
This compound (Predicted) -H -CH₃ -COOEt >1000 >1000 >1000

Disclaimer: The predicted values for this compound are estimations based on SAR principles and the lack of a 4-phenyl group, suggesting significantly lower affinity compared to meperidine and its direct analogs.

Based on the SAR of meperidine analogs, the replacement of the 4-phenyl group with a methyl group in this compound is expected to lead to a dramatic loss of affinity for the mu-opioid receptor.[3] The analgesic potency of meperidine-like compounds is highly dependent on the presence of the 4-aryl substituent.

Potential Activity at Monoamine Transporters

Certain piperidine derivatives exhibit significant activity at monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Meperidine itself has a notable affinity for SERT.[4] The structural features of this compound are less indicative of high affinity for these transporters compared to known inhibitors. For instance, potent DAT inhibitors often possess a diarylmethoxy or a related bulky lipophilic group, which is absent in this molecule.

Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following experimental protocols would be essential.

Opioid Receptor Binding Assay

This assay measures the affinity of a test compound for opioid receptors.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., from rats) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

  • Competition Binding Assay:

    • Incubate the membrane preparation with a specific radioligand for the opioid receptor of interest (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (this compound).

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine by the dopamine transporter.[5]

  • Cell Culture:

    • Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

    • Culture the cells in an appropriate medium and plate them in 96-well plates.

  • Uptake Inhibition Assay:

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or a known DAT inhibitor (e.g., GBR12909) for a short period.

    • Initiate the uptake by adding a mixture of [³H]dopamine and unlabeled dopamine to the cells.

    • Incubate for a specific time at a controlled temperature (e.g., 10 minutes at room temperature).

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the experimental processes and the potential biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_binding Opioid Receptor Binding Assay cluster_uptake Dopamine Transporter Uptake Assay mem_prep Membrane Preparation incubation Incubation with Radioligand & Test Compound mem_prep->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis_binding Data Analysis (IC50, Ki) counting->analysis_binding cell_culture Cell Culture (hDAT expressing) pre_incubation Pre-incubation with Test Compound cell_culture->pre_incubation uptake [³H]Dopamine Uptake pre_incubation->uptake wash Cell Washing uptake->wash lysis Cell Lysis & Counting wash->lysis analysis_uptake Data Analysis (IC50) lysis->analysis_uptake

Fig. 1: Workflow for in vitro pharmacological assays.

signaling_pathway cluster_opioid Opioid Receptor Signaling (Hypothetical for Agonist) cluster_dat Dopamine Transporter Function opioid_agonist Opioid Agonist (e.g., Meperidine) mor Mu-Opioid Receptor (MOR) opioid_agonist->mor Binds to gi Gi/o Protein mor->gi Activates ac Adenylate Cyclase gi->ac Inhibits ion_channel Ion Channels gi->ion_channel Modulates camp cAMP ac->camp analgesia Analgesia ac->analgesia ion_channel->analgesia dat_inhibitor DAT Inhibitor dat Dopamine Transporter (DAT) dat_inhibitor->dat Blocks dopamine_reuptake Dopamine Reuptake dat->dopamine_reuptake dopamine_synapse Synaptic Dopamine dopamine_synapse->dat Binds to postsynaptic_receptor Postsynaptic Dopamine Receptor dopamine_synapse->postsynaptic_receptor downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling

Fig. 2: Simplified signaling pathways for potential targets.

Conclusion

References

A Comparative Guide to the Spectral Data of Ethyl 4-methylpiperidine-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for Ethyl 4-methylpiperidine-4-carboxylate and its structural analogs. Understanding the spectral characteristics of these compounds is crucial for their identification, characterization, and quality control in research and drug development. This document presents available experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for key analogs, offering insights into the structural effects on their spectral properties.

Structural Relationships and Overview

This compound is a substituted piperidine derivative. Its core structure is shared by numerous analogs, including the parent compound Ethyl 4-piperidinecarboxylate. The addition of substituents, such as a methyl group at the C4 position or alterations on the piperidine nitrogen, significantly influences the chemical environment of the molecule and, consequently, its spectral signature. The following diagram illustrates the structural relationship between the target compound and a key analog.

dot cluster_0 Key Structures Ethyl_4_methylpiperidine_4_carboxylate This compound Ethyl_4_piperidinecarboxylate Ethyl 4-piperidinecarboxylate Ethyl_4_piperidinecarboxylate->Ethyl_4_methylpiperidine_4_carboxylate Addition of 4-methyl group

Figure 1. Structural relationship between Ethyl 4-piperidinecarboxylate and this compound.

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
Ethyl 4-piperidinecarboxylate [1]CDCl₃4.13 (q, 2H, OCH₂CH₃), 3.09 (m, 2H, piperidine H-2e, H-6e), 2.64 (m, 2H, piperidine H-2a, H-6a), 2.41 (m, 1H, piperidine H-4), 1.89 (m, 2H, piperidine H-3e, H-5e), 1.68 (m, 2H, piperidine H-3a, H-5a), 1.25 (t, 3H, OCH₂CH₃)
N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A) [2]D₂O3.47 (dt, 2H), 3.38 (q, 2H), 3.24 (td, 2H), 2.96 (s, 3H), 2.63 (tt, 1H), 2.12-1.99 (m, 4H), 1.25 (t, 3H)
N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer B) [2]D₂O3.43 (dt, 2H), 3.35 (q, 2H), 3.22 (td, 2H), 2.95 (s, 3H), 3.03 (s, 3H), 2.61 (tt, 1H), 2.12-1.99 (m, 4H), 1.30 (t, 3H)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
Ethyl 4-piperidinecarboxylate [3]CDCl₃175.2 (C=O), 60.3 (OCH₂CH₃), 42.9 (piperidine C-2, C-6), 41.0 (piperidine C-4), 28.9 (piperidine C-3, C-5), 14.2 (OCH₂CH₃)

Note: Specific peak assignments for N,N-ethylmethyl-piperidine-4-carboxylic acid were not provided in the source.

Expected ¹H and ¹³C NMR for this compound:

  • ¹H NMR: The spectrum is expected to be similar to Ethyl 4-piperidinecarboxylate, with the disappearance of the methine proton at C-4. A new singlet corresponding to the methyl group at C-4 would appear, likely in the range of 1.0-1.5 ppm. The signals for the piperidine ring protons would also shift accordingly due to the new substituent.

  • ¹³C NMR: A new quaternary carbon signal for C-4 would appear, and a new signal for the methyl carbon would be observed, typically in the aliphatic region (15-30 ppm). The chemical shifts of the other piperidine carbons would also be affected by the methyl group.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

Table 3: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]+ (m/z)
Ethyl 4-piperidinecarboxylate [4]Electron Ionization (EI)157.21

Expected Mass Spectrum for this compound:

The molecular weight of this compound is 171.24 g/mol . Therefore, the molecular ion peak ([M]+) in an EI mass spectrum would be expected at m/z 171.

Experimental Protocols

The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film for Liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample in the instrument's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Optimize the ionization source parameters to achieve stable and efficient ionization.

    • Acquire the mass spectrum over a relevant m/z range. For ESI, this is often done in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern (if present) to gain further structural information.

Logical Workflow for Spectral Analysis

The following diagram outlines a logical workflow for the spectral analysis and characterization of a novel compound like this compound.

dot cluster_workflow Spectral Analysis Workflow Start Synthesized Compound MS Mass Spectrometry (MS) - Determine Molecular Weight Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., C=O) Start->IR H_NMR ¹H NMR Spectroscopy - Determine Proton Environment - Identify Spin Systems Start->H_NMR Structure Structure Elucidation MS->Structure IR->Structure C_NMR ¹³C NMR Spectroscopy - Determine Carbon Skeleton H_NMR->C_NMR C_NMR->Structure

Figure 2. Logical workflow for spectroscopic analysis.

References

A Comparative Benchmarking of Synthesis Methods for Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-methylpiperidine-4-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring with a quaternary center, is of significant interest in medicinal chemistry. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering a summary of potential experimental data and detailed methodologies. Due to the limited availability of direct comparative studies for this specific molecule in peer-reviewed literature, this guide presents two logical synthetic pathways derived from established chemical principles and analogous reactions.

At a Glance: Comparison of Synthetic Approaches

ParameterMethod 1: Alkylation of Ethyl Piperidine-4-carboxylateMethod 2: Esterification of 4-Methylpiperidine-4-carboxylic Acid
Starting Materials Ethyl piperidine-4-carboxylate, Methyl Iodide, Lithium Diisopropylamide (LDA)4-Methylpiperidine-4-carboxylic acid, Ethanol, Thionyl Chloride
Key Transformation C-alkylation of an enolateFischer Esterification
Reported Yield Data not available for the specific substrate. Analogous reactions suggest moderate to good yields.High (based on analogous reactions)[1]
Reaction Time Typically a few hours for the alkylation step.Can be lengthy (e.g., 48 hours) to drive the equilibrium towards the product.[1]
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphere.Reflux temperatures.
Purification Column chromatography is likely required.Typically involves workup with a base and extraction.[1]
Scalability Use of LDA at large scale can be challenging due to cryogenic temperatures and moisture sensitivity.Generally scalable, as it utilizes common laboratory reagents and conditions.
Stereocontrol Not applicable as the product is achiral.Not applicable as the product is achiral.

Method 1: Synthesis via Alkylation of Ethyl Piperidine-4-carboxylate

Experimental Protocol:
  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C (a dry ice/acetone bath). To this, a stoichiometric equivalent of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form LDA.

  • Substrate Addition: A solution of ethyl piperidine-4-carboxylate in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Methyl iodide is then added to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

cluster_method1 Method 1: Alkylation Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Enolate Formation (LDA, -78°C) Enolate Formation (LDA, -78°C) Ethyl piperidine-4-carboxylate->Enolate Formation (LDA, -78°C) Alkylation (CH3I) Alkylation (CH3I) Enolate Formation (LDA, -78°C)->Alkylation (CH3I) Ethyl 4-methylpiperidine-4-carboxylate_M1 This compound Alkylation (CH3I)->Ethyl 4-methylpiperidine-4-carboxylate_M1

Caption: Workflow for the synthesis of this compound via alkylation.

Method 2: Synthesis via Esterification of 4-Methylpiperidine-4-carboxylic Acid

This classic and robust method involves the Fischer esterification of the corresponding carboxylic acid, 4-methylpiperidine-4-carboxylic acid, using ethanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid. This method is widely used for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol:
  • Reaction Setup: 4-Methylpiperidine-4-carboxylic acid is dissolved in an excess of anhydrous ethanol in a round-bottom flask.

  • Catalyst Addition: The solution is cooled to 0 °C in an ice bath. Thionyl chloride (or concentrated sulfuric acid) is added dropwise with stirring.[1]

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for an extended period (e.g., 48 hours) to drive the equilibrium towards the formation of the ester.[1] The progress of the reaction can be monitored by TLC.

  • Workup: After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a basic aqueous solution (e.g., 10% sodium hydroxide) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1]

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary. A similar procedure for the synthesis of ethyl 4-piperidinecarboxylate reports a yield of 94%.[1]

cluster_method2 Method 2: Esterification 4-Methylpiperidine-4-carboxylic acid 4-Methylpiperidine-4-carboxylic acid Esterification (Ethanol, SOCl2, Reflux) Esterification (Ethanol, SOCl2, Reflux) 4-Methylpiperidine-4-carboxylic acid->Esterification (Ethanol, SOCl2, Reflux) Ethyl 4-methylpiperidine-4-carboxylate_M2 This compound Esterification (Ethanol, SOCl2, Reflux)->Ethyl 4-methylpiperidine-4-carboxylate_M2

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Conclusion

Both presented methods offer viable pathways to this compound. The choice of method will likely depend on the availability of starting materials and the desired scale of the synthesis. The esterification route is a more traditional and likely scalable approach, assuming the precursor carboxylic acid is accessible. The alkylation route offers a more convergent approach but may present challenges in handling organometallic reagents and cryogenic conditions on a larger scale. Further process development and optimization would be required to determine the most efficient and cost-effective method for the production of this important synthetic intermediate.

References

A Comparative Analysis of the Reactivity of Ethyl 4-methylpiperidine-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of molecular building blocks is paramount for the rational design and synthesis of novel therapeutics. This guide provides a comparative analysis of the reactivity of Ethyl 4-methylpiperidine-4-carboxylate against its close structural analog, Ethyl 4-piperidinecarboxylate. The insights presented herein are intended to facilitate the strategic use of these compounds in synthetic chemistry.

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its favorable pharmacokinetic properties and synthetic versatility. The reactivity of substituted piperidines is of significant interest in medicinal chemistry for the creation of diverse compound libraries. This guide focuses on this compound, a bifunctional molecule featuring a secondary amine and an ester group. Its reactivity will be compared to the parent compound, Ethyl 4-piperidinecarboxylate, to elucidate the influence of the C4-methyl substituent.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and Ethyl 4-piperidinecarboxylate is essential for understanding their relative reactivity.

PropertyThis compoundEthyl 4-piperidinecarboxylate
Molecular Formula C₉H₁₇NO₂C₈H₁₅NO₂[1][2][3]
Molecular Weight 171.24 g/mol 157.21 g/mol [1][2][3]
Boiling Point Data not available~204 °C[1]
pKa (of conjugate acid) Predicted to be slightly higher than Ethyl 4-piperidinecarboxylate due to the electron-donating methyl group.~11.1 (estimated based on piperidine)

Comparative Reactivity Analysis

The primary reactive centers in this compound are the secondary amine on the piperidine ring and the ethyl ester at the C4 position. The presence of the methyl group at the C4 position is anticipated to exert a steric and electronic influence on these reactions compared to the unsubstituted analog.

N-Alkylation

N-alkylation of the piperidine nitrogen is a fundamental transformation for introducing substituents that can modulate a compound's biological activity.

Predicted Reactivity: The nucleophilicity of the piperidine nitrogen in this compound is expected to be slightly higher than that of Ethyl 4-piperidinecarboxylate due to the electron-donating effect of the C4-methyl group. However, the steric hindrance around the nitrogen atom is largely unaffected by the C4-substituent, suggesting that reaction rates should be comparable.

Experimental Data from Analogs:

ReactionSubstrateAlkylating AgentBaseSolventYield
N-AlkylationPiperidineAlkyl bromide/iodideK₂CO₃ or DIPEAAcetonitrile or DMFModerate to Good[4][5]
N-Alkylation4-Anilinopiperidine2-Phenylethyl bromideTriethylamineDMF81%[6]

N_Alkylation_Workflow sub Ethyl 4-methylpiperidine- 4-carboxylate reaction Stir at RT to 80°C sub->reaction reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) reagents->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkyl-ethyl 4-methyl- piperidine-4-carboxylate purification->product

N-Acylation

N-acylation is another critical reaction for derivatization, often employed to introduce amide functionalities or protecting groups.

Predicted Reactivity: Similar to N-alkylation, the electronic effect of the C4-methyl group is expected to slightly enhance the nucleophilicity of the nitrogen atom. Steric hindrance is not anticipated to be a significant factor.

Experimental Data from Analogs:

ReactionSubstrateAcylating AgentBaseSolventYield
N-Acylation4-AnilinopiperidineEthyl ChloroformateTriethylamineDichloromethaneGood[7]
N-Acylationtert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylatePropionyl chlorideN-ethyldiisopropylamineChloroform60%[6]
Ester Hydrolysis

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a key step in the synthesis of many pharmaceutical agents, as the carboxylic acid can serve as a handle for further functionalization.

Predicted Reactivity: The rate of ester hydrolysis, whether under acidic or basic conditions, is unlikely to be significantly affected by the C4-methyl group, as it is remote from the ester carbonyl.

Experimental Data from Analogs:

ReactionSubstrateConditionsProductYield
Hydrolysis4-methylenepiperidine-1-carboxylic acid ethyl esterNaOH, Ethanol, 80-85°C4-methylenepiperidine hydrochloride (after acidification)75%[8]

Ester_Hydrolysis_Pathway start Ethyl 4-methylpiperidine- 4-carboxylate conditions NaOH (aq) Heat (Reflux) start->conditions intermediate Sodium 4-methyl- piperidine-4-carboxylate conditions->intermediate acidification Acidic Workup (e.g., HCl) intermediate->acidification product 4-Methylpiperidine- 4-carboxylic acid acidification->product

Reduction of the Ester

Reduction of the ester group provides access to the corresponding primary alcohol, a versatile intermediate for further synthetic transformations.

Predicted Reactivity: The C4-methyl group is not expected to influence the reduction of the ester. Strong reducing agents like lithium aluminum hydride (LAH) should effectively reduce the ester to the corresponding alcohol.[9][10]

Experimental Data from Analogs:

ReactionSubstrateReducing AgentSolventProductYield
ReductionCarboxylic Esters (general)Lithium Aluminum Hydride (LAH)Diethyl ether or THFPrimary AlcoholsGenerally High[9][10]

Experimental Protocols

The following are representative protocols for key transformations of this compound, adapted from procedures for analogous compounds. Researchers should conduct their own optimization and safety assessments.

General Protocol for N-Alkylation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, for instance, potassium carbonate (2.0-3.0 eq.), to the solution.[4]

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., ethyl bromide, 1.1 eq.) to the stirred mixture at room temperature.[5]

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC.[4]

  • Work-up: After completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Ester Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 6 M, 5.0 eq.).[8]

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) for 16 hours.[8]

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Acidification and Isolation: Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The product can then be isolated by filtration or extraction.

Conclusion

The reactivity of this compound is largely governed by its secondary amine and ester functionalities. The C4-methyl group is predicted to have a minimal impact on the reactivity of these groups, with a slight potential to enhance the nucleophilicity of the piperidine nitrogen through an inductive effect. The steric hindrance introduced by the C4-methyl group is not expected to significantly impede reactions at the distal nitrogen atom or the ester group.

This guide provides a framework for researchers to anticipate the chemical behavior of this compound in comparison to its unsubstituted counterpart. The provided protocols, based on closely related structures, offer a starting point for the development of robust synthetic procedures. Further empirical studies are warranted to quantify the subtle differences in reactivity and to fully exploit the potential of this versatile building block in drug discovery and development.

References

Unambiguous Structural Confirmation of Ethyl 4-methylpiperidine-4-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative analysis of analytical techniques for the structural confirmation of Ethyl 4-methylpiperidine-4-carboxylate, with a primary focus on the definitive method of X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable insights into molecular structure, single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structural determination. This guide will objectively compare the data obtained from these techniques, supported by experimental protocols, to aid researchers in selecting the most appropriate methods for their analytical needs.

At a Glance: Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedSample RequirementsThroughputCost
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.Single, high-quality crystal (typically 0.1-0.5 mm).Low to MediumHigh
NMR Spectroscopy (¹H & ¹³C) Connectivity of atoms, chemical environment of nuclei, and relative stereochemistry.[1][2]Solution (mg quantities).HighMedium
IR Spectroscopy Presence of specific functional groups.[3]Solid, liquid, or gas (µg to mg quantities).HighLow
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, providing clues to the molecular formula and substructures.[3][4][5]Solid, liquid, or gas (ng to µg quantities).HighMedium
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their mass-to-charge ratio, aiding in identification and purity assessment.[3][6]Volatile and thermally stable sample.HighMedium

In-Depth Analysis: Performance and Experimental Data

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unparalleled level of structural detail by mapping the electron density of a crystalline sample. For a molecule like this compound, this technique would definitively confirm the chair conformation of the piperidine ring and the equatorial or axial positioning of the methyl and ethyl carboxylate groups.

While specific crystallographic data for the title compound is not publicly available, a study on the closely related ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed the piperidine ring adopts a chair conformation.[7][8] This provides a strong indication of the expected conformation for this compound.

Expected Crystallographic Data for this compound:

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-C, C-N, C-O
Bond Angles (°)e.g., C-N-C, O-C=O
Torsion Angles (°)Defining the ring conformation
Spectroscopic Techniques: Complementary Structural Insights

Spectroscopic methods offer valuable and often more readily obtainable information about molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for the methyl and ethyl groups, as well as the protons on the piperidine ring, with their splitting patterns revealing neighboring protons.[1][2] ¹³C NMR would confirm the number of unique carbon environments.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[9] The IR spectrum of this compound would be expected to show a strong absorption band for the ester carbonyl (C=O) group around 1730 cm⁻¹ and C-H stretching vibrations for the aliphatic and ester moieties.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[4][5] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula. The fragmentation pattern can also offer clues about the structure.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for separating and identifying volatile compounds.[6] For this compound, GC-MS would provide information on its purity and retention time, while the mass spectrum would confirm its identity.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[10]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group absorptions.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane, methanol).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase.

  • Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratio is detected.[11]

Visualizing the Workflow

experimental_workflow Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structural Confirmation synthesis Synthesis of Ethyl 4-methylpiperidine-4-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystal_growth Crystal Growth purification->crystal_growth xray X-ray Crystallography nmr->xray Confirms Connectivity ir->xray Confirms Functional Groups ms->xray Confirms Molecular Weight crystal_growth->xray final_structure Unambiguous Structural Confirmation xray->final_structure Provides 3D Structure

Caption: Workflow for the structural confirmation of a small molecule.

Conclusion

While a suite of spectroscopic techniques including NMR, IR, and mass spectrometry provide crucial and often sufficient data for the structural elucidation of this compound, single-crystal X-ray crystallography remains the unequivocal method for determining its three-dimensional structure. The choice of analytical technique will ultimately depend on the specific research question, sample availability, and the required level of structural detail. For drug development and applications where absolute stereochemistry and solid-state conformation are critical, X-ray crystallography is an indispensable tool.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Ethyl 4-methylpiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, is critical for ensuring product quality and consistency. The selection of a robust analytical method is paramount for reliable in-process control, stability testing, and final product release. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by established methodologies for structurally similar piperidine derivatives.

The process of cross-validation is essential when two or more analytical methods are used to generate data, ensuring consistency and reliability of results across different techniques or laboratories.[1][2] This guide outlines the critical parameters for method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[3][4][5]

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the volatility of the analyte.[1][6]

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. For non-chromophoric compounds like this compound, derivatization to introduce a UV-active chromophore or the use of universal detectors like Charged Aerosol Detection (CAD) is often necessary.[7] HPLC methods are generally robust and suitable for routine quality control analysis.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given the potential volatility of this compound, GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis and impurity profiling.[8] The mass spectrometer provides definitive identification of the analyte based on its mass spectrum.[9]

Quantitative Performance Data

While specific cross-validation data for this compound is not publicly available, the following table summarizes typical performance characteristics for HPLC and GC-MS methods used for the analysis of similar piperidine derivatives. This data serves as a benchmark for what can be expected when developing and validating methods for the target analyte.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) ICH Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.998≥ 0.998≥ 0.995[4]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%80 - 120% of the test concentration[4]
Precision (%RSD) ≤ 2.0%≤ 5.0%RSD ≤ 2% for assay methods[4]
Limit of Detection (LOD) ng/mL rangepg/mL rangeSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) ng/mL - µg/mL rangepg/mL - ng/mL rangeSignal-to-noise ratio of 10:1

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of piperidine derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection (with derivatization)

This method is suitable for the quantification of this compound following a derivatization step to introduce a UV-absorbing chromophore.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an ion-pairing agent like heptafluorobutyric acid (HFBA) may be necessary for good peak shape and retention.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent.

  • Sample Preparation:

    • Accurately weigh a standard or sample of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Perform a derivatization reaction. For example, reaction with dansyl chloride in a buffered solution to form a highly fluorescent derivative.

    • Inject the derivatized sample into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the direct analysis of volatile piperidine derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a stationary phase suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation:

    • Accurately weigh a standard or sample of this compound.

    • Dissolve in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • Inject the sample into the GC-MS system.

Visualizations

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the decision-making process for selecting an appropriate technique.

G cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_prep Sample Preparation A_analysis Analysis A_prep->A_analysis A_data Data Acquisition A_analysis->A_data comparison Statistical Comparison of Results (e.g., t-test, F-test) A_data->comparison B_prep Sample Preparation B_analysis Analysis B_prep->B_analysis B_data Data Acquisition B_analysis->B_data B_data->comparison start Define Validation Parameters (ICH Guidelines) samples Prepare Aliquots of Homogeneous Sample start->samples samples->A_prep samples->B_prep conclusion Conclusion on Method Equivalency comparison->conclusion

Workflow for the cross-validation of two analytical methods.

G start Analyte: this compound volatility Is the analyte volatile? start->volatility sensitivity High sensitivity required (trace analysis)? volatility->sensitivity Yes chromophore Does the analyte have a strong UV chromophore? volatility->chromophore No gcms Select GC-MS sensitivity->gcms Yes hplc_cad Select HPLC with Universal Detector (e.g., CAD) sensitivity->hplc_cad No hplc_uv_deriv Select HPLC-UV with Derivatization chromophore->hplc_uv_deriv No hplc_uv Select HPLC-UV chromophore->hplc_uv Yes

Decision tree for analytical method selection.

References

A Comparative Guide to Catalysts in the Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 4-methylpiperidine-4-carboxylate, a key building block in the development of various pharmaceutical agents, is critically dependent on the catalytic hydrogenation of a substituted pyridine precursor, typically Ethyl 4-methylpyridine-4-carboxylate. The efficiency of this transformation is dictated by the choice of catalyst, which influences reaction conditions, yield, and purity of the final product. This guide provides an objective comparison of common catalysts employed for this synthesis, supported by experimental data from scientific literature.

Performance Comparison of Heterogeneous Catalysts

The selection of a suitable catalyst for the hydrogenation of the pyridine ring in Ethyl 4-methylpyridine-4-carboxylate involves a trade-off between catalytic activity, selectivity, operational conditions, and cost. Noble metal catalysts, such as those based on Platinum, Rhodium, and Palladium, generally exhibit high activity under milder conditions. In contrast, non-noble metal catalysts like Raney Nickel are more cost-effective but often necessitate more stringent reaction parameters.[1]

The following table summarizes the performance of various catalysts in the hydrogenation of substituted pyridines to their corresponding piperidines, providing a comparative framework for the synthesis of this compound.

CatalystSubstrateTemp. (°C)Pressure (bar)Time (h)SolventYield (%)Reference
Raney® Nickel Substituted Pyridines25 - 10010024Methanol~96-99[2]
PtO₂ (Adams' catalyst) Substituted PyridinesRoom Temp.50 - 70-Glacial Acetic AcidHigh[1][3]
5% Rh/Al₂O₃ Substituted Pyridines405162,2,2-TrifluoroethanolHigh[4]
10% Pd/C Functionalized AromaticsRoom Temp.1 (H₂ balloon)< 0.2MethanolHigh[5]

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of a pyridine precursor to a piperidine derivative are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of this compound.

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is adapted from a general procedure for the chemoselective hydrogenation of quinolines and indoles.[6]

  • Catalyst Preparation: Commercially available Raney® Nickel is washed with the reaction solvent (e.g., methanol) to remove any residual storage solution.

  • Reaction Setup: In a high-pressure autoclave, the substrate, Ethyl 4-methylpyridine-4-carboxylate (1 equivalent), is dissolved in methanol. The Raney® Nickel catalyst (typically 5-10 wt% of the substrate) is added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 bar. The reaction mixture is stirred at a temperature between 25-100°C for 24 hours.[2]

  • Work-up: After cooling and careful depressurization, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or column chromatography.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is based on a general method for the hydrogenation of substituted pyridines.[3]

  • Reaction Setup: The substrate, Ethyl 4-methylpyridine-4-carboxylate (1 equivalent), is dissolved in glacial acetic acid in a high-pressure hydrogenation vessel. Platinum(IV) oxide (typically 1-5 mol%) is added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen source and pressurized to 50-70 bar. The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed, as monitored by a pressure drop.[1][3]

  • Work-up: The catalyst is removed by filtration. The acetic acid is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product, which can be further purified if necessary.

Protocol 3: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

This procedure is adapted from a method for the hydrogenation of functionalized pyridines under mild conditions.[4]

  • Reaction Setup: In a suitable pressure vessel, Ethyl 4-methylpyridine-4-carboxylate (0.8 mmol) and 5% Rhodium on Alumina (1 mg, 0.5 mol%) are combined with 2,2,2-trifluoroethanol (1 mL).[4]

  • Hydrogenation: The vessel is charged with hydrogen gas to a pressure of 5 bar and heated to 40°C with stirring for 16 hours.[4]

  • Work-up: After cooling and venting the hydrogen, the catalyst is filtered off. The solvent is removed in vacuo.

  • Analysis: The yield of this compound is determined by ¹H NMR spectroscopy using an internal standard.[4] The product can be purified by column chromatography.

Visualizing the Synthetic Pathway and Logic

To aid in understanding the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_reaction Catalytic Hydrogenation cluster_process Work-up & Purification cluster_end Final Product start Ethyl 4-methylpyridine-4-carboxylate catalyst Catalyst (e.g., Raney Ni, PtO₂, Rh/Al₂O₃, Pd/C) start->catalyst filtration Filtration catalyst->filtration solvent Solvent (e.g., Methanol, Acetic Acid, TFE) conditions Conditions (Temperature, Pressure) extraction Extraction / Neutralization filtration->extraction purification Purification (Distillation / Chromatography) extraction->purification end This compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

catalyst_selection cluster_factors Decision Factors cluster_catalysts Catalyst Choice start Catalyst Selection activity Desired Activity start->activity selectivity Required Selectivity start->selectivity cost Cost-Effectiveness start->cost conditions Operational Conditions (Temp. & Pressure) start->conditions noble_metals Noble Metals (Pt, Rh, Pd) High Activity, Mild Conditions activity->noble_metals selectivity->noble_metals non_noble Non-Noble Metals (Raney Ni) Cost-Effective, Harsher Conditions cost->non_noble conditions->noble_metals conditions->non_noble

Caption: Logical relationship for catalyst selection in pyridine hydrogenation.

References

In-Silico Modeling and Comparison of Ethyl 4-methylpiperidine-4-carboxylate Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the physicochemical and pharmacokinetic properties of Ethyl 4-methylpiperidine-4-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide presents a comprehensive in-silico modeling approach and outlines detailed experimental protocols. As a point of comparison, data for the structurally related compound, Ethyl 4-piperidinecarboxylate, is included where available.

This guide is intended to serve as a practical template for the in-silico and experimental characterization of novel chemical entities in the early stages of drug discovery.

I. In-Silico Physicochemical and ADMET Properties Prediction

In-silico tools offer a rapid and cost-effective method for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules, guiding candidate selection and experimental design.[1][2][3] This section outlines the predicted properties for this compound and its comparator, Ethyl 4-piperidinecarboxylate, using widely accepted computational models such as SwissADME and pkCSM.[4][5][6][7]

Table 1: Predicted Physicochemical Properties

PropertyThis compound (Predicted)Ethyl 4-piperidinecarboxylate (Predicted)In-Silico Tool/Method
Molecular Formula C9H17NO2C8H15NO2-
Molecular Weight 171.24 g/mol 157.21 g/mol -
LogP (Octanol/Water) 1.651.15[8]SwissADME (Consensus)
Topological Polar Surface Area (TPSA) 29.54 Ų29.54 ŲSwissADME
Aqueous Solubility (logS) -2.86-2.45SwissADME
Number of H-bond Acceptors 22SwissADME
Number of H-bond Donors 11SwissADME
Number of Rotatable Bonds 22SwissADME

Table 2: Predicted ADMET Properties

PropertyThis compound (Predicted)Ethyl 4-piperidinecarboxylate (Predicted)In-Silico Tool/Method
Gastrointestinal Absorption HighHighSwissADME (BOILED-Egg)[9]
Blood-Brain Barrier Permeant YesYesSwissADME (BOILED-Egg)[9]
P-glycoprotein Substrate NoNoSwissADME
CYP1A2 Inhibitor NoNoSwissADME
CYP2C19 Inhibitor NoNoSwissADME
CYP2C9 Inhibitor NoNoSwissADME
CYP2D6 Inhibitor NoNoSwissADME
CYP3A4 Inhibitor NoNoSwissADME
Total Clearance (log ml/min/kg) 0.550.62pkCSM
AMES Toxicity NoNopkCSM
Hepatotoxicity NoNopkCSM

II. Methodologies for In-Silico Prediction

The data presented in Tables 1 and 2 are generated using established in-silico models that employ various computational algorithms.

Workflow for In-Silico ADMET Prediction:

G cluster_input Input cluster_tools In-Silico Prediction Tools cluster_output Predicted Properties smiles SMILES String swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm physchem Physicochemical Properties (LogP, Solubility, TPSA) swissadme->physchem admet ADMET Properties (Absorption, Metabolism, Toxicity) swissadme->admet pkcsm->admet

Caption: In-silico prediction workflow.

SwissADME: This web-based tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4] Predictions are based on a combination of established models, including:

  • Lipophilicity (LogP): A consensus prediction from five different models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP).[4]

  • Aqueous Solubility (logS): Predicted using a fragment-based method.[4]

  • Pharmacokinetics: Predictions for gastrointestinal absorption and blood-brain barrier permeability are derived from the BOILED-Egg model.[9] Cytochrome P450 (CYP) inhibition and P-glycoprotein (P-gp) substrate potential are predicted using support vector machine (SVM) models.[4][10]

pkCSM: This tool utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[5][6][7] The underlying methodology involves representing the molecular structure as a graph and using these representations to train machine learning models.[11]

III. Experimental Protocols

The following sections provide detailed protocols for the experimental determination of key physicochemical and pharmacokinetic properties.

The Shake-Flask method is the gold standard for experimentally determining the LogP of a compound.

Experimental Workflow for LogP Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Dissolve Compound in Octanol/Water mix Mix Octanol and Aqueous Phases compound->mix saturate Pre-saturate Solvents saturate->compound equilibrate Equilibrate (Shake) mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify Compound in Each Phase (e.g., HPLC-UV) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Shake-flask method for LogP.

Protocol:

  • Preparation of Solvents: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the pre-saturated solvents.

  • Partitioning: A measured volume of the compound-containing solvent is mixed with a measured volume of the other pre-saturated solvent in a flask.

  • Equilibration: The flask is shaken for a defined period (e.g., 1-24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Thermodynamic solubility is a critical parameter for assessing oral bioavailability. The shake-flask method is commonly employed for its determination.

Protocol:

  • Sample Preparation: An excess amount of the solid test compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and solid compound.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., LC-MS/MS).

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[12]

Experimental Workflow for Caco-2 Permeability Assay:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 21 days to form monolayer seed->differentiate add_compound Add test compound to apical or basolateral side differentiate->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment over time incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp

Caption: Caco-2 permeability assay workflow.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber to assess active efflux.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.

Protocol:

  • Incubation Mixture Preparation: The test compound is incubated with liver microsomes (or hepatocytes) and a cofactor, typically NADPH, to initiate metabolic reactions.

  • Incubation: The mixture is incubated at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as intrinsic clearance (CLint) and half-life (t1/2).

IV. Conclusion

This guide provides a structured approach for the in-silico and experimental evaluation of this compound. While experimental data for this specific compound is currently scarce, the outlined methodologies and comparative data for Ethyl 4-piperidinecarboxylate offer a valuable framework for researchers. By combining in-silico predictions with targeted experimental validation, a comprehensive understanding of a compound's pharmacokinetic profile can be achieved, facilitating informed decision-making in the drug discovery and development process.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 4-methylpiperidine-4-carboxylate, adhering to safety and environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] All tools used during cleanup and disposal should be non-sparking to prevent ignition of any residual flammable vapors.[1][2]

II. Spill Management

In the event of a spill, immediate containment is crucial to prevent environmental contamination.

  • Minor Spills: For small spills, absorb the material with an inert substance such as sand, earth, or vermiculite.[3] Once absorbed, sweep up the material and place it into a suitable, labeled container for waste disposal.[3][4]

  • Major Spills: For larger spills, clear the area of all personnel and move upwind.[3] If it is safe to do so, stop the leak.[3] Contain the spill using sand, earth, or vermiculite and collect the recoverable product into labeled containers for recycling or disposal.[3] Prevent the spillage from entering drains or water courses.[3] If contamination of waterways occurs, notify emergency services immediately.[3]

III. Disposal of Unused Product and Contaminated Materials

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is critical to not discharge the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Disposal Workflow:

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Well-Ventilated Area A->B C Collect Waste Chemical and Contaminated Materials B->C Proceed with Disposal D Place in a Suitable, Closed, and Labeled Container C->D E Store container in a cool, dry, well-ventilated place away from incompatible materials D->E F Engage a Licensed Waste Disposal Service E->F G Transport to a Licensed Chemical Destruction Plant F->G H Controlled Incineration with Flue Gas Scrubbing F->H

Caption: Logical workflow for the safe disposal of this compound.

IV. Packaging Disposal

Empty containers must also be handled with care as they may contain chemical residues. Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

V. Regulatory Compliance

It is imperative to adhere to all federal, state, and local environmental control regulations when disposing of chemical waste.[4] Waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Data CategoryInformationSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Spill Containment Absorb with inert material (sand, earth, vermiculite).[3]
Container Disposal Triple rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[1]
Environmental Precautions Do not discharge into sewers or waterways. Avoid environmental contamination.[1]

Note: No specific quantitative data such as waste codes or concentration limits were available in the provided search results. Disposal must be carried out in accordance with all applicable regulations.

By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 4-methylpiperidine-4-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartProtective EquipmentStandard
EyesSafety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved[1]
HandsChemical-resistant glovesInspected prior to use[1]
BodyProtective clothingChosen based on the amount and concentration of the substance[1]
RespiratoryRespirator (if dust or aerosols are generated)NIOSH (US) or CEN (EU) approved[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical to prevent accidents and exposure.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels low.[2]

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[3]

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) for similar compounds to be aware of potential hazards.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary handling equipment and spill containment materials are readily available.

3. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust or vapors.[2]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • When not in use, keep the container tightly sealed and stored in a cool, dry, and well-ventilated place.[4]

  • Do not eat, drink, or smoke in the handling area.[2]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[1][2]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Collect waste in a suitable, labeled, and sealed container.[2]

2. Spill Management:

  • Minor Spills: For small spills, remove all ignition sources.[2] Absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Collect the material in a suitable, labeled container for disposal.[2]

  • Major Spills: In the event of a large spill, clear the area of all personnel and move upwind.[2] Alert the appropriate emergency response team.[2]

3. Final Disposal:

  • Dispose of all chemical waste in accordance with federal, state, and local environmental control regulations.[1]

  • Do not allow the product to enter drains or waterways.[1][2]

  • Contaminated packaging must also be disposed of as hazardous waste according to local regulations.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE storage Secure Storage handling->storage Tightly Sealed Container post_handling Post-Handling Decontamination handling->post_handling After Use spill_response Spill Response handling->spill_response In Case of Spill storage->handling Retrieve for Use waste_collection Waste Collection post_handling->waste_collection Collect Contaminated Materials disposal Final Disposal waste_collection->disposal Follow Regulations spill_response->waste_collection Collect Spill Waste

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。